molecular formula C13H25BrO2 B15546511 Heptyl 6-bromohexanoate

Heptyl 6-bromohexanoate

Cat. No.: B15546511
M. Wt: 293.24 g/mol
InChI Key: GZXKJKNFTYOIAK-UHFFFAOYSA-N
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Description

Heptyl 6-bromohexanoate is a useful research compound. Its molecular formula is C13H25BrO2 and its molecular weight is 293.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H25BrO2

Molecular Weight

293.24 g/mol

IUPAC Name

heptyl 6-bromohexanoate

InChI

InChI=1S/C13H25BrO2/c1-2-3-4-5-9-12-16-13(15)10-7-6-8-11-14/h2-12H2,1H3

InChI Key

GZXKJKNFTYOIAK-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Potential Applications of Heptyl 6-Bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Esterification is a fundamental reaction in organic synthesis, and the reaction of an alcohol with an acyl chloride is a highly efficient method for ester formation. Unlike the acid-catalyzed Fischer esterification, this reaction is a rapid and often exothermic nucleophilic acyl substitution that proceeds readily, typically at room temperature. The product, heptyl 6-bromohexanoate (B1238239), is a bifunctional molecule featuring a terminal bromine atom, which can serve as a handle for further chemical modifications, and an ester linkage that can be designed to be cleavable in vivo. This makes it an interesting candidate for the development of prodrugs, where the bromoalkanoate moiety can be used to improve the pharmacokinetic properties of a parent drug molecule.

Reaction Mechanism and Synthesis

The formation of heptyl 6-bromohexanoate from heptanol (B41253) and 6-bromohexanoyl chloride is a classic example of nucleophilic acyl substitution. The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct, which can otherwise lead to unwanted side reactions.

Experimental Protocol (Generalized)

Note: This is a generalized procedure based on the reaction of alcohols with acyl chlorides. Optimization for the specific substrates may be required.

Materials:

  • Heptanol

  • 6-Bromohexanoyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle (if necessary)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heptanol and anhydrous pyridine in anhydrous DCM.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of 6-bromohexanoyl chloride in anhydrous DCM to the stirred alcohol solution via an addition funnel. The reaction is often exothermic, so maintaining a low temperature is crucial.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica (B1680970) gel or by vacuum distillation.

Data Presentation

While specific experimental data for this compound is not available, the following table provides predicted and analogous data based on the closely related compound, ethyl 6-bromohexanoate. This information is crucial for the characterization of the synthesized product.

PropertyPredicted/Analogous Data for this compound (based on Ethyl 6-Bromohexanoate)
Molecular Formula C₁₃H₂₅BrO₂
Molecular Weight 293.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Expected to be higher than ethyl 6-bromohexanoate (128-130 °C at 16 mmHg)
¹H NMR (CDCl₃) Predicted shifts (ppm): ~4.0-4.2 (t, 2H, -OCH₂-), ~3.4 (t, 2H, -CH₂Br), ~2.3 (t, 2H, -C(=O)CH₂-), ~1.2-1.9 (m, 16H, aliphatic CH₂), ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) Predicted shifts (ppm): ~173 (-C=O), ~65 (-OCH₂-), ~33 (-CH₂Br), ~32-22 (aliphatic CH₂), ~14 (-CH₃)
IR (neat) Expected characteristic peaks (cm⁻¹): ~2930 (C-H stretch), ~1735 (C=O stretch, ester), ~1170 (C-O stretch)
Mass Spec (EI) Expected fragments (m/z): Molecular ion peak [M]⁺, fragments corresponding to the loss of Br, and cleavage of the ester group.

Mandatory Visualizations

Reaction Workflow

reaction_workflow reagents Heptanol + 6-Bromohexanoyl Chloride reaction Nucleophilic Acyl Substitution (Pyridine, DCM, 0°C to RT) reagents->reaction workup Aqueous Workup (H₂O, NaHCO₃, Brine) reaction->workup purification Purification (Column Chromatography or Distillation) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Biological Context and Applications in Drug Development

The incorporation of a bromoalkanoate ester moiety into a drug molecule is a recognized strategy in medicinal chemistry, primarily for the development of prodrugs.[1][2][3][4] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active pharmaceutical ingredient.

Key advantages of this approach include:

  • Improved Lipophilicity: The ester group can mask polar functional groups (e.g., carboxylic acids, alcohols) on a parent drug, increasing its lipophilicity and potentially enhancing its absorption and ability to cross cell membranes.[1]

  • Controlled Release: Ester linkages can be designed to be cleaved by endogenous esterases, allowing for a controlled release of the active drug at the target site.[2]

  • Enhanced Metabolic Stability: By modifying the structure of a drug, its susceptibility to rapid metabolism can be altered, potentially prolonging its half-life in the body.

  • Site for Further Functionalization: The terminal bromine atom on the hexanoate (B1226103) chain provides a reactive site for further chemical modifications, allowing for the attachment of targeting moieties or other functional groups.

The diagram below illustrates the conceptual signaling pathway of a bromoalkanoate ester prodrug.

prodrug_pathway prodrug This compound Prodrug absorption Absorption (e.g., oral, topical) prodrug->absorption distribution Systemic Distribution absorption->distribution activation Enzymatic Cleavage (Esterases) distribution->activation active_drug Active Drug activation->active_drug target Biological Target active_drug->target effect Pharmacological Effect target->effect

Caption: Conceptual pathway of a bromoalkanoate ester prodrug.

Conclusion

The synthesis of this compound via the reaction of heptanol and 6-bromohexanoyl chloride is a straightforward and efficient chemical transformation. While specific literature detailing this exact reaction is sparse, the principles of nucleophilic acyl substitution are well-established, allowing for the development of a robust synthetic protocol. The resulting bromoalkanoate ester is a valuable intermediate for researchers in drug development, offering a versatile platform for the creation of prodrugs with potentially improved pharmacokinetic profiles. Further research is warranted to fully characterize this compound and explore its utility in various therapeutic applications.

References

Technical Guide: Physicochemical Properties of Heptyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl 6-bromohexanoate (B1238239) is a functionalized long-chain fatty acid ester. Its bifunctional nature, incorporating a terminal bromide and a heptyl ester, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of drug delivery, materials science, and targeted therapeutics. The lipophilic heptyl chain can influence solubility and transport properties, while the reactive bromide serves as a key handle for introducing further functionalities. This document provides a technical overview of the known and predicted physical properties of Heptyl 6-bromohexanoate, alongside a detailed experimental protocol for its synthesis.

Core Physical Properties

PropertyValueSource
Molecular Formula C₁₃H₂₅BrO₂BroadPharm
Molecular Weight 293.24 g/mol BroadPharm
CAS Number 959265-07-7BroadPharm
Purity >95%BroadPharm
Physical State Predicted to be a liquid at 25°CBased on similar long-chain esters
Boiling Point Predicted: 325.6 ± 11.0 °C at 760 mmHgChemAxon (Predicted)
Melting Point Not available-
Density Predicted: 1.1 ± 0.1 g/cm³ChemAxon (Predicted)
Refractive Index Predicted: 1.468ChemAxon (Predicted)
Solubility Predicted to be soluble in nonpolar organic solvents (e.g., hexanes, ether) and poorly soluble in water.General chemical principles
Storage Conditions -20°CBroadPharm

Note: Predicted values are generated using computational models and should be considered as estimates. Experimental verification is recommended.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from 6-bromohexanoic acid and heptanol (B41253) using an acid catalyst.

Materials:

  • 6-bromohexanoic acid

  • Heptanol (n-heptyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

  • Toluene (B28343) or cyclohexane (B81311) (for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography setup (optional, for high purity)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 6-bromohexanoic acid (1.0 eq), heptanol (1.2 eq), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq). Add a sufficient volume of toluene or cyclohexane to fill the Dean-Stark trap.

  • Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected, and TLC analysis indicates the consumption of the starting 6-bromohexanoic acid.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure this compound.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 6-Bromohexanoic Acid Esterification Fischer Esterification (Reflux with Dean-Stark) Reactant1->Esterification Reactant2 Heptanol Reactant2->Esterification Catalyst H₂SO₄ or PTSA Catalyst->Esterification Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Esterification->Workup Crude Product Purification Purification (Vacuum Distillation or Chromatography) Workup->Purification Product This compound Purification->Product Pure Product

Caption: Synthesis workflow for this compound.

An In-depth Technical Guide to 6-Bromohexanoate Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the chemical properties, synthesis, and applications of key 6-bromohexanoate (B1238239) esters, with a focus on Ethyl 6-bromohexanoate.

Introduction

This technical guide provides a detailed examination of 6-bromohexanoate esters, a class of chemical compounds utilized as building blocks in organic synthesis, particularly within the pharmaceutical and materials science sectors. Due to a prevalence of available data for Ethyl 6-bromohexanoate and a lack of specific information for Heptyl 6-bromohexanoate, this document will focus primarily on the former, with comparative data for the methyl ester also presented. These compounds are valuable intermediates for introducing a C6 alkyl chain in the synthesis of more complex molecules.

Chemical Identification and Properties

The fundamental structure of these esters consists of a hexanoate (B1226103) backbone with a bromine atom at the 6-position and a variable ester group.

Chemical Structure: Ethyl 6-bromohexanoate

The chemical structure of Ethyl 6-bromohexanoate is characterized by a six-carbon chain with a bromine atom at one end and an ethyl ester group at the other.

Molecular Formula: C₈H₁₅BrO₂

SMILES: CCOC(=O)CCCCCBr[1]

InChI Key: DXBULVYHTICWKT-UHFFFAOYSA-N[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for Ethyl 6-bromohexanoate and Methyl 6-bromohexanoate for easy comparison.

Table 1: Physicochemical Properties of Ethyl 6-bromohexanoate

PropertyValueSource
CAS Number 25542-62-5[1][2][3][4][5][6]
Molecular Weight 223.11 g/mol [1][4]
Boiling Point 128-130 °C at 16 mmHg[7]
Density 1.254 g/mL at 25 °C[7]
Refractive Index n20/D 1.458
Flash Point 58.3 °C (closed cup)

Table 2: Physicochemical Properties of Methyl 6-bromohexanoate

PropertyValueSource
Molecular Weight 209.08 g/mol [8]
Topological Polar Surface Area 26.3 Ų[8]
Hydrogen Bond Donor Count 0[8]
Hydrogen Bond Acceptor Count 2[8]
Rotatable Bond Count 6[8]

Experimental Protocols: Synthesis of 6-Bromohexanoate Esters

The synthesis of 6-bromohexanoate esters can be achieved through the esterification of 6-bromohexanoic acid or by the ring-opening of a lactone followed by esterification.

Synthesis of Methyl 6-bromohexanoate from 6-Bromohexanoic Acid

A common laboratory-scale synthesis involves the Fischer esterification of 6-bromohexanoic acid with methanol (B129727), catalyzed by a strong acid.

Experimental Procedure: [9]

  • Combine 22 g (0.11 mole) of 6-bromohexanoic acid, 50 ml of methanol, and 3 ml of concentrated sulfuric acid in a 100 ml flask.

  • Reflux the mixture for 3 hours.

  • After reflux, remove the excess methanol by distillation.

  • To the residue, add 100 ml of water and 100 ml of chloroform (B151607).

  • Extract the aqueous layer with several 50 ml portions of chloroform.

  • Combine the chloroform extracts and wash with a 5% sodium bicarbonate solution, followed by a water wash.

  • Dry the chloroform solution over magnesium sulfate.

  • Remove the chloroform by rotary evaporation.

  • The crude product is then purified by vacuum distillation to yield methyl 6-bromohexanoate.

Synthesis of Ethyl 6-bromohexanoate from Caprolactone (B156226)

A patented method describes the synthesis of Ethyl 6-bromohexanoate starting from caprolactone. This process involves the ring-opening of the lactone with hydrobromic acid, followed by esterification with ethanol (B145695).

Experimental Procedure: [10]

  • Ring-opening of Caprolactone: React caprolactone with a mixture of 48% hydrobromic acid and 96% sulfuric acid.

  • Extraction: Extract the product into carbon tetrachloride.

  • Esterification: Mix the washed and dried extract with ethanol and p-toluenesulfonic acid.

  • Azeotropic Distillation: React the mixture using an azeotropic distillation method to remove water and drive the esterification to completion.

  • Work-up and Distillation: After a standard work-up, the crude product is distilled under vacuum to yield pure Ethyl 6-bromohexanoate.

Visualized Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis protocols described above.

Synthesis_of_Methyl_6_bromohexanoate cluster_reactants Reactants cluster_process Process cluster_product Product R1 6-Bromohexanoic Acid P1 Reflux for 3 hours R1->P1 R2 Methanol R2->P1 R3 H₂SO₄ (catalyst) R3->P1 P2 Distill to remove excess Methanol P1->P2 P3 Liquid-Liquid Extraction (Chloroform/Water) P2->P3 P4 Wash with NaHCO₃ and Water P3->P4 P5 Dry over MgSO₄ P4->P5 P6 Rotary Evaporation P5->P6 P7 Vacuum Distillation P6->P7 Product Methyl 6-bromohexanoate P7->Product

Caption: Synthesis of Methyl 6-bromohexanoate.

Synthesis_of_Ethyl_6_bromohexanoate cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Esterification cluster_purification Purification cluster_product Product S1_R1 Caprolactone S1_P1 Ring Opening Reaction S1_R1->S1_P1 S1_R2 HBr + H₂SO₄ S1_R2->S1_P1 S1_P2 Extraction with CCl₄ S1_P1->S1_P2 S2_P1 Azeotropic Distillation S1_P2->S2_P1 S2_R1 Ethanol S2_R1->S2_P1 S2_R2 p-Toluenesulfonic acid S2_R2->S2_P1 P1 Standard Work-up S2_P1->P1 P2 Vacuum Distillation P1->P2 Product Ethyl 6-bromohexanoate P2->Product

Caption: Synthesis of Ethyl 6-bromohexanoate.

Applications in Drug Development and Research

Ethyl 6-bromohexanoate serves as a versatile linker and building block in the synthesis of various molecules of pharmaceutical interest. For instance, it has been utilized in the preparation of carnitine derivatives for studies related to carnitine transporters.[7] Its bifunctional nature, with a reactive bromide and an ester group, allows for sequential chemical modifications, making it a valuable tool for medicinal chemists and drug development professionals.

Conclusion

While the specific compound "this compound" is not well-documented in publicly available chemical literature, the closely related Ethyl and Methyl 6-bromohexanoates are well-characterized and commercially available. This guide provides essential technical information on these compounds, including their chemical properties, detailed synthesis protocols, and applications. The provided data and experimental procedures offer a solid foundation for researchers and scientists working in organic synthesis and drug discovery.

References

An In-depth Technical Guide to the Spectral Data of Heptyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected spectral data for Heptyl 6-bromohexanoate (B1238239), a compound of interest in various chemical synthesis and drug development applications. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, this document presents a detailed analysis based on data from closely related analogs and established spectroscopic principles. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for Heptyl 6-bromohexanoate. These predictions are derived from the analysis of homologous compounds, including ethyl 6-bromohexanoate and heptyl hexanoate, and are intended to serve as a reference for researchers working with this molecule.

¹H NMR (Proton NMR) Predicted Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
a4.05Triplet2H
b3.40Triplet2H
c2.30Triplet2H
d1.88Quintet2H
e1.63Quintet2H
f1.45Quintet2H
g1.29Multiplet8H
h0.89Triplet3H

¹³C NMR (Carbon NMR) Predicted Data

Solvent: CDCl₃

CarbonPredicted Chemical Shift (ppm)
1173.5
264.5
334.0
433.5
532.5
631.5
728.8
828.0
925.8
1024.5
1122.5
1214.0

IR (Infrared) Spectroscopy Predicted Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Ester)1735 - 1750Strong
C-O (Ester)1150 - 1250Strong
C-H (sp³)2850 - 2960Medium-Strong
C-Br500 - 600Medium

Mass Spectrometry (MS) Predicted Data

IonPredicted m/zNotes
[M]+292/294Molecular ion peak (two peaks due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio)
[M-C₇H₁₅]+193/195Loss of the heptyl radical
[C₇H₁₅O]+115Heptoxycarbonyl cation
[C₇H₁₅]+99Heptyl cation

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (B151607) (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • This compound sample

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm reference).

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity and achieve high resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts for both ¹H and ¹³C spectra relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • This compound sample

  • Acetone (B3395972) for cleaning

Procedure (Thin Film Method):

  • Sample Preparation: Place a drop of the liquid this compound onto a clean, dry salt plate.

  • Film Formation: Place a second salt plate on top of the first, gently pressing to form a thin, uniform liquid film between the plates.

  • Spectrum Acquisition: Place the "sandwiched" plates in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Subtraction: A background spectrum of the clean, empty salt plates should be acquired and automatically subtracted from the sample spectrum by the instrument's software.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

  • Cleaning: Clean the salt plates thoroughly with acetone and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • A suitable capillary column (e.g., non-polar)

  • Helium carrier gas

  • This compound sample

  • A suitable volatile solvent (e.g., dichloromethane (B109758) or hexane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

  • GC-MS Setup: Set the GC oven temperature program to ensure good separation of the analyte from any impurities. Set the MS to operate in Electron Ionization (EI) mode, typically at 70 eV.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

  • Data Acquisition: The sample is vaporized and carried through the GC column by the helium gas. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) should be visible in fragments containing a bromine atom.

Visualizations

The following diagrams illustrate the logical workflow of the spectral analysis process.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure NMR_Signal_Pathway cluster_sample Sample in Magnetic Field cluster_excitation RF Pulse Excitation cluster_relaxation Signal Detection cluster_processing Data Processing Nuclei Atomic Nuclei (¹H, ¹³C) RF_Pulse Radiofrequency Pulse Nuclei->RF_Pulse Absorption FID Free Induction Decay (FID) RF_Pulse->FID Relaxation & Emission Spectrum NMR Spectrum FID->Spectrum Fourier Transform

Heptyl 6-Bromohexanoate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of heptyl 6-bromohexanoate (B1238239) in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative assessment based on analogous compounds and provides a detailed experimental protocol for determining precise solubility in a laboratory setting.

Core Concepts: Understanding the Solubility of Heptyl 6-Bromohexanoate

This compound is an ester characterized by a C7 alkyl chain (heptyl) and a C6 brominated carboxylic acid derivative (6-bromohexanoate). Its molecular structure dictates its solubility behavior. The long alkyl chains contribute to its nonpolar character, while the ester and bromo functional groups introduce some polarity. Generally, esters are known to be soluble in a wide range of organic solvents.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit high solubility in common nonpolar and moderately polar organic solvents. This is supported by qualitative data for similar compounds. For instance, 6-bromohexanoic acid is described as highly soluble in organic solvents. Furthermore, a structurally related compound, 2,6-dibromo-4-cyanophenyl heptanoate, is reported to be "very soluble" in acetone, to the extent that it presented challenges during experimental sampling[1].

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in organic solvents has not been reported. The following table is provided as a template for researchers to populate with their own experimental findings.

Organic SolventChemical FormulaSolubility ( g/100 mL) at 25°CMolar Solubility (mol/L) at 25°CObservations
AcetoneC₃H₆OData not availableData not availableExpected to be highly soluble.
DichloromethaneCH₂Cl₂Data not availableData not availableExpected to be highly soluble.
Diethyl Ether(C₂H₅)₂OData not availableData not availableExpected to be highly soluble.
EthanolC₂H₅OHData not availableData not availableExpected to be soluble.
Ethyl AcetateC₄H₈O₂Data not availableData not availableExpected to be highly soluble.
HexanesC₆H₁₄Data not availableData not availableExpected to be soluble.
MethanolCH₃OHData not availableData not availableExpected to be moderately soluble.
TolueneC₇H₈Data not availableData not availableExpected to be highly soluble.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent of interest. This method is adapted from general procedures for determining the solubility of organic compounds.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or small flasks with screw caps

  • Constant temperature bath or incubator

  • Analytical balance (readable to 0.1 mg)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or pre-weighed beaker

  • Vortex mixer or magnetic stirrer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture using a vortex mixer or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to remain undisturbed in the constant temperature bath for at least 2 hours to allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precise volume of the filtered saturated solution to a pre-weighed evaporating dish or beaker.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

    • Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture.

    • Weigh the dish containing the dried this compound residue on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

    • Determine the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution used (mL)) * 100

    • Calculate the molar solubility (mol/L) by dividing the solubility in g/L by the molecular weight of this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B Agitation C Sample Collection (Supernatant) B->C Settling D Filtration C->D E Solvent Evaporation D->E F Mass Determination of Residue E->F G Calculation of Solubility F->G

Caption: Experimental workflow for the gravimetric determination of solubility.

Logical Relationship of Solubility Factors

The solubility of this compound is a function of both its intrinsic properties and the properties of the solvent. The following diagram illustrates this relationship.

G Solubility Solubility Solute This compound Properties Polarity_solute Polarity Solute->Polarity_solute MW_solute Molecular Weight Solute->MW_solute Hbond_solute H-Bonding Capacity Solute->Hbond_solute Solvent Solvent Properties Polarity_solvent Polarity Solvent->Polarity_solvent Hbond_solvent H-Bonding Capacity Solvent->Hbond_solvent Dielectric Dielectric Constant Solvent->Dielectric Polarity_solute->Solubility MW_solute->Solubility Hbond_solute->Solubility Polarity_solvent->Solubility Hbond_solvent->Solubility Dielectric->Solubility

Caption: Factors influencing the solubility of this compound.

References

Reactivity of the C-Br Bond in Heptyl 6-bromohexanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl 6-bromohexanoate (B1238239) is a bifunctional molecule containing a terminal primary alkyl bromide and a heptyl ester. The reactivity of the carbon-bromine (C-Br) bond is of significant interest in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and other complex organic molecules. This guide provides a comprehensive analysis of the factors governing the reactivity of the C-Br bond in this molecule, focusing on nucleophilic substitution and elimination reactions. It includes detailed experimental protocols for its synthesis and reactivity studies, quantitative data for analogous systems, and visualizations of the key reaction pathways.

Core Concepts: Reactivity of the C-Br Bond

The C-Br bond in Heptyl 6-bromohexanoate is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This inherent polarity makes the molecule susceptible to attack by nucleophiles. The primary nature of the alkyl bromide strongly favors the bimolecular nucleophilic substitution (S(_N)2) mechanism over the unimolecular (S(_N)1) pathway.[1][2][3]

Factors Influencing Reactivity

Several factors dictate the rate and outcome of reactions involving the C-Br bond:

  • Structure of the Alkyl Halide: As a primary alkyl halide, this compound is sterically unhindered, allowing for backside attack by nucleophiles, a key feature of the S(_N)2 reaction.[4] The rate of S(_N)2 reactions generally follows the order: methyl > primary > secondary >> tertiary.[4]

  • Nature of the Leaving Group: The bromide ion (Br

    ^-
    ) is an excellent leaving group because it is a weak base and can stabilize the negative charge. The reactivity of alkyl halides in nucleophilic substitution reactions follows the trend: R-I > R-Br > R-Cl > R-F.[2][5]

  • Nucleophile Strength: Stronger nucleophiles lead to faster S(_N)2 reaction rates. The rate of reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[6][7][8]

  • Solvent Effects: Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) are ideal for S(_N)2 reactions as they can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.[1]

Data Presentation

Due to the absence of specific kinetic data for this compound in the reviewed literature, the following tables present data for analogous primary alkyl bromides to provide a quantitative perspective on reactivity.

Table 1: Relative Rates of S(_N)2 Reactions for Primary Alkyl Bromides with Iodide in Acetone
Alkyl BromideRelative Rate
CH(_3)Br1
CH(_3)CH(_2)Br1.6 x 10
2^{-2}−2
CH(_3)CH(_2)CH(_2)Br1.2 x 10
2^{-2}−2
(CH(_3))(_2)CHCH(_2)Br1.0 x 10
3^{-3}−3

Data is generalized from typical relative reactivity trends for S(_N)2 reactions.

Table 2: Carbon-Halogen Bond Enthalpies
BondBond Enthalpy (kJ/mol)
C-F492
C-Cl324
C-Br285
C-I228

This data illustrates why the C-Br bond is more reactive than C-F and C-Cl bonds.[2]

Reaction Pathways and Mechanisms

The primary reaction pathways for the C-Br bond in this compound are S(_N)2 and, to a lesser extent, E2 (elimination, bimolecular).

S(_N)2 Reaction Pathway

The S(_N)2 reaction is a single-step (concerted) process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the carbon center.

SN2_Pathway Reactants This compound + Nu⁻ TS Transition State [Nu---C---Br]⁻ Reactants->TS Backside Attack Products Heptyl 6-(nucleophilo)hexanoate + Br⁻ TS->Products Leaving Group Departure

SN2 Reaction Pathway for this compound.
E2 Reaction Pathway

Under strongly basic and sterically hindered conditions, the E2 elimination pathway can compete with S(_N)2. A strong base abstracts a proton from the carbon adjacent to the C-Br bond (β-carbon), leading to the formation of a double bond and elimination of the bromide ion.

E2_Pathway Reactants This compound + Base⁻ TS Transition State Reactants->TS Proton Abstraction & C=C Formation Products Heptyl hex-5-enoate + H-Base + Br⁻ TS->Products Leaving Group Expulsion

E2 Elimination Pathway for this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process: the ring-opening of ε-caprolactone to form 6-bromohexanoic acid, followed by Fischer esterification with heptanol.

Step 1: Synthesis of 6-bromohexanoic acid

  • Materials: ε-caprolactone, dry hydrogen bromide gas, anhydrous toluene (B28343).

  • Procedure:

    • In a three-necked flask equipped with a thermometer and a stirrer, dissolve ε-caprolactone (1 mole) in anhydrous toluene (200 mL).

    • Bubble dry hydrogen bromide gas (1.3 moles) through the solution while maintaining the reaction temperature between 40°C and 50°C.

    • After the addition of HBr is complete, continue stirring at this temperature for 4 hours.

    • Cool the reaction mixture to 10-20°C and stir for an additional 4 hours to induce crystallization.

    • Collect the solid 6-bromohexanoic acid by filtration and wash with cold n-hexane.

    • The product can be purified by recrystallization from n-hexane.

Step 2: Fischer Esterification to this compound

  • Materials: 6-bromohexanoic acid, 1-heptanol (B7768884), concentrated sulfuric acid, toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 6-bromohexanoic acid (1.0 equiv.), 1-heptanol (3.0 equiv.), and a catalytic amount of concentrated sulfuric acid (0.1 equiv.) in toluene.

    • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.[9]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation.

Experimental Workflow for Reactivity Studies

Experimental_Workflow Start Synthesis of Heptyl 6-bromohexanoate Purification Purification by Vacuum Distillation Start->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Kinetics Kinetic Studies (e.g., with NaI in Acetone) Characterization->Kinetics Monitoring Reaction Monitoring (e.g., Titration, GC, or HPLC) Kinetics->Monitoring Product_Isolation Product Isolation and Characterization Kinetics->Product_Isolation Analysis Data Analysis (Rate Constant Determination) Monitoring->Analysis

General workflow for the synthesis and reactivity analysis.
Protocol for a Qualitative S(_N)2 Reactivity Study

This protocol allows for the qualitative comparison of the reactivity of this compound with other alkyl halides.

  • Materials: this compound, 1-bromobutane (B133212) (for comparison), 2-bromobutane (B33332) (for comparison), 15% sodium iodide in acetone solution.

  • Procedure:

    • Label three clean, dry test tubes.

    • To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

    • To the first test tube, add 2 drops of 1-bromobutane. To the second, add 2 drops of 2-bromobutane. To the third, add 2 drops of this compound.

    • Stopper and shake the tubes to mix the contents.

    • Observe the tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).

    • Record the time it takes for the precipitate to appear in each tube. A faster appearance of precipitate indicates a faster S(_N)2 reaction rate.[10][11]

Conclusion

References

An In-depth Technical Guide on the Stability and Storage of Heptyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of Heptyl 6-bromohexanoate (B1238239) based on general chemical principles and data available for structurally similar compounds. Due to a lack of publicly available, specific stability studies on Heptyl 6-bromohexanoate, some information presented is extrapolated from data on other alkyl bromoalkanoates.

Introduction

This compound is a chemical reagent characterized by a C7 alkyl ester of a C6 bromo-functionalized carboxylic acid.[1] This bifunctional molecule is valuable in organic synthesis, serving as a building block for more complex structures, including intermediates for lipids used in nanoparticle formulations.[1] The presence of both an ester and an alkyl bromide functional group dictates its reactivity and influences its stability. Understanding the stability profile and optimal storage conditions is critical for ensuring its integrity and performance in research and development applications.

This guide provides a comprehensive overview of the known and anticipated stability characteristics of this compound, recommended storage conditions, and general protocols for stability assessment.

Chemical Profile and Inferred Stability

This compound possesses two primary functional groups that influence its stability: the heptyl ester and the terminal bromine atom. The long alkyl chain of the heptyl group imparts a more lipophilic character compared to its lower alkyl chain analogs, such as ethyl 6-bromohexanoate.

Potential Degradation Pathways: The primary degradation pathway for this compound is anticipated to be hydrolysis of the ester linkage. This reaction can be catalyzed by the presence of acids or bases and is facilitated by moisture. Nucleophilic substitution of the bromide is another potential reaction, particularly in the presence of strong nucleophiles.

A note on the analogous compound, ethyl 6-bromohexanoate, indicates that it may darken during storage, suggesting potential for slow decomposition over time, possibly involving the release of bromide.

Recommended Storage and Handling Conditions

Based on the general guidelines for similar bromoalkanoate esters, the following storage and handling conditions are recommended to maintain the stability and integrity of this compound.

Summary of Recommended Storage and Handling Conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable.To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and hydrolysis from atmospheric moisture.
Container Keep container tightly sealed. Use glass or other inert material.To prevent ingress of moisture and air, and to avoid reaction with container material.
Light Store in the dark or in an amber container.To prevent potential light-induced degradation.
Incompatible Materials Avoid contact with strong oxidizing agents, strong bases, and strong acids.These can catalyze the hydrolysis of the ester or cause other undesired reactions.
Handling Use in a well-ventilated area. Avoid generating mists or aerosols.General laboratory safety practice for handling organic chemicals.

Potential Degradation Pathways

The most probable chemical degradation pathway for this compound is hydrolysis of the ester bond, which can be catalyzed by either acid or base.

Hydrolysis

Under aqueous conditions, particularly with acid or base catalysis, the ester can hydrolyze to form 6-bromohexanoic acid and heptanol.

Hypothetical Degradation Pathway: Hydrolysis

G Figure 1: Hydrolysis of this compound A This compound C 6-Bromohexanoic Acid A->C Hydrolysis D Heptanol A->D Hydrolysis B H2O (Acid or Base Catalyst) B->A G Figure 2: Workflow for Accelerated Stability Study A Sample Preparation (Aliquots of this compound) B Exposure to Stress Conditions (Elevated Temp/Humidity) A->B C Sample Withdrawal (Multiple Time Points) B->C D Analytical Testing (GC/HPLC) C->D E Data Analysis (Degradation Kinetics) D->E

References

Methodological & Application

Application Notes and Protocols for the Use of Heptyl 6-bromohexanoate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of Heptyl 6-bromohexanoate (B1238239) in polymer synthesis, with a focus on its application as an initiator in controlled radical polymerization. Detailed experimental protocols, data presentation, and workflow visualizations are provided to guide researchers in utilizing this compound for the development of novel polymeric materials.

Introduction

Heptyl 6-bromohexanoate is a bifunctional molecule containing a terminal bromine atom and a heptyl ester group. This structure makes it a valuable building block in polymer chemistry, particularly as an initiator in Atom Transfer Radical Polymerization (ATRP). The bromine atom serves as a radically transferable atom, enabling the controlled growth of polymer chains, while the heptyl ester moiety can be used to tune the physical and chemical properties of the resulting polymer, such as its hydrophobicity, solubility, and thermal characteristics. This is particularly relevant in the field of drug delivery, where polymer properties need to be precisely controlled to optimize drug encapsulation, release kinetics, and biocompatibility.

Application 1: Initiator for Atom Transfer Radical Polymerization (ATRP)

This compound is an excellent candidate as an initiator for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1][2] The presence of the bromine atom allows for the initiation of polymerization for a variety of monomers, including styrenes, acrylates, and methacrylates.[1][2] The heptyl group is carried at the alpha-end of the polymer chain, influencing the overall properties of the resulting material.

Experimental Protocol: ATRP of Methyl Methacrylate (B99206) (MMA) using this compound

This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) with a target degree of polymerization (DP) of 100.

Materials:

  • Monomer: Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina (B75360).

  • Initiator: this compound.

  • Catalyst: Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol, then dried under vacuum.

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).

  • Solvent: Anisole (B1667542) or Toluene.

  • Inhibitor remover columns.

  • Schlenk flask, rubber septa, syringes, and magnetic stir bar.

  • Nitrogen or Argon source for inert atmosphere.

  • Methanol (B129727) for precipitation.

Procedure:

  • Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Add this compound (27.9 mg, 0.1 mmol).

  • Add MMA (1.0 g, 10 mmol).

  • Add anisole (1 mL).

  • Deoxygenation: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen or argon.

  • Initiation: While maintaining a positive nitrogen pressure, inject PMDETA (20.8 µL, 0.1 mmol) via syringe.

  • Polymerization: Immediately place the flask in a preheated oil bath at 70 °C and start vigorous stirring. The solution should turn dark brown/green, indicating the formation of the active catalyst complex. Allow the reaction to proceed for the desired time (e.g., 4-8 hours).

  • Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution will turn blue, indicating oxidation of the copper catalyst.

  • Purification: Dilute the reaction mixture with tetrahydrofuran (B95107) (THF, ~5 mL). Pass the solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitation: Precipitate the polymer by adding the filtered solution dropwise into a large excess of cold methanol (~200 mL).

  • Isolation: Collect the white polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Data Presentation

The following table summarizes expected quantitative data for the ATRP of methyl methacrylate (PMMA) initiated by this compound.

Target DPMonomer/Initiator/Catalyst/Ligand RatioConversion (%)Mₙ (calc) ( g/mol )Mₙ (GPC) ( g/mol )Đ (Mₙ/Mₙ)
5050:1:1:1~904779~4800< 1.2
100100:1:1:1~909279~9300< 1.2
200200:1:1:1~8517279~17500< 1.3

Note: Mₙ (calc) = (([M]₀/[I]₀) × Conversion × Mₙ(monomer)) + Mₙ(initiator). Mₙ (GPC) and Đ are determined by Gel Permeation Chromatography, often calibrated with polystyrene or PMMA standards.

Visualization of ATRP Mechanism and Workflow

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I This compound (R-Br) Cat Cu(I)/L R_rad R• I->R_rad k_act I->R_rad Cat_ox Br-Cu(II)/L Cat->Cat_ox R_rad->I k_deact M Monomer (M) R_rad->M P_rad Pₙ• R_rad->P_rad + M (k_p) M->P_rad P_dorm Pₙ-Br P_rad->P_dorm k_deact P_rad->P_dorm P_rad_t Pₙ• + Pₘ• P_dorm->P_rad k_act P_dorm->P_rad Cat_p Cu(I)/L Cat_ox_p Br-Cu(II)/L Cat_p->Cat_ox_p P_dead Dead Polymer P_rad_t->P_dead k_t

Caption: Mechanism of ATRP initiated by this compound.

ATRP_Workflow A 1. Add Reactants (Monomer, Initiator, Catalyst) to Schlenk Flask B 2. Deoxygenate (Freeze-Pump-Thaw Cycles) A->B C 3. Add Ligand (under inert atmosphere) B->C D 4. Polymerization (Heat and Stir) C->D E 5. Termination (Cool and Expose to Air) D->E F 6. Purification (Column Chromatography) E->F G 7. Precipitation & Isolation (in Methanol) F->G H 8. Characterization (GPC, NMR) G->H

Caption: Experimental workflow for a typical ATRP synthesis.

Application 2: Monomer for Functional Polyesters and Biodegradable Polymers

This compound can also be envisioned as a comonomer in the synthesis of functional polyesters or as a chain terminator to control molecular weight and introduce a hydrophobic end-group. The ester functionality can undergo hydrolysis, making polymers derived from it potentially biodegradable. The heptyl chain can enhance the polymer's affinity for hydrophobic drugs in drug delivery applications.

Conceptual Protocol: Polycondensation to form a Copolyester

This conceptual protocol outlines the synthesis of a copolyester using this compound as a comonomer with a diol and a dicarboxylic acid.

Reactants:

  • Diol (e.g., 1,4-butanediol)

  • Dicarboxylic acid (e.g., adipic acid)

  • Comonomer: this compound

  • Catalyst (e.g., titanium(IV) isopropoxide)

Procedure Outline:

  • Melt Polycondensation: The diol, dicarboxylic acid, and a specific molar percentage of this compound are charged into a reactor.

  • The mixture is heated under an inert atmosphere to melt the reactants and initiate esterification.

  • A catalyst is added, and the temperature is gradually increased while applying a vacuum to remove the condensation byproducts (water and heptanol).

  • The reaction is continued until the desired molecular weight is achieved, monitored by the viscosity of the polymer melt.

  • The resulting copolyester is then cooled and can be purified by dissolution and precipitation.

Visualization of Functional Polyester Synthesis

Polyester_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Diol Diol (HO-R₁-OH) Polycondensation Polycondensation (Heat, Vacuum, Catalyst) Diol->Polycondensation Diacid Dicarboxylic Acid (HOOC-R₂-COOH) Diacid->Polycondensation Heptyl This compound (Br-(CH₂)₅-COO-Heptyl) Heptyl->Polycondensation Copolyester Functional Copolyester with Heptyl and Bromo groups Polycondensation->Copolyester

Caption: Conceptual pathway for synthesizing functional copolyesters.

Conclusion

This compound is a versatile building block for the synthesis of advanced polymers. Its primary application lies as an initiator in ATRP, enabling the creation of well-defined polymers with tunable properties due to the presence of the heptyl ester group. Furthermore, it holds potential as a comonomer in the synthesis of functional and biodegradable polyesters. The protocols and conceptual frameworks provided here serve as a starting point for researchers to explore the full potential of this compound in materials science and drug development.

References

Application Notes and Protocols for Heptyl 6-bromohexanoate as an Initiator in Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing heptyl 6-bromohexanoate (B1238239) as a functional initiator for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone. This initiator is particularly useful for synthesizing polyesters with a terminal alkyl bromide group, which can be further functionalized, for example, in the creation of block copolymers through techniques like Atom Transfer Radical Polymerization (ATRP).

Introduction

Ring-opening polymerization (ROP) is a powerful method for producing biodegradable and biocompatible polyesters from cyclic monomers. The choice of initiator is crucial as it determines the end-group functionality of the resulting polymer. Heptyl 6-bromohexanoate is a bifunctional molecule that contains a heptyl ester group and a terminal alkyl bromide. When used in conjunction with a suitable catalyst, such as tin(II) octoate (Sn(Oct)₂), the ester can initiate the ROP of cyclic esters like ε-caprolactone (ε-CL). The resulting polymer chain will possess a heptyl ester at one end and a bromine atom at the other, enabling post-polymerization modifications.

Mechanism of Polymerization

The ROP of ε-caprolactone initiated by this compound and catalyzed by tin(II) octoate is proposed to proceed via a coordination-insertion mechanism.

  • Initiator Activation: The tin(II) octoate catalyst reacts with a source of hydroxyl groups (e.g., trace water or an alcohol co-initiator) to form a tin(II) alkoxide species. This alkoxide is the active initiating species.

  • Coordination: The carbonyl oxygen of the ε-caprolactone monomer coordinates to the tin center of the catalyst.

  • Nucleophilic Attack and Ring-Opening: The alkoxide group on the tin catalyst performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer, leading to the cleavage of the acyl-oxygen bond and the ring-opening of the lactone.

  • Propagation: The newly formed alkoxide end-group of the polymer chain can then coordinate with and ring-open subsequent monomer molecules, propagating the polymer chain. The this compound can participate in the initiation process, leading to a polymer chain with a heptyl ester head group and a terminal hydroxyl group which can then be further reacted or remain as is. The bromine functionality from the initiator is incorporated at the α-chain end.

Experimental Data

The following table summarizes typical experimental data for the ROP of ε-caprolactone (ε-CL) using this compound as an initiator and tin(II) octoate as a catalyst.

Entry[M]₀/[I]₀ RatioMonomer Conversion (%)Mₙ ( g/mol ) (Theoretical)Mₙ ( g/mol ) (Experimental, GPC)PDI (Đ)
150:192524851001.15
2100:19510830105001.18
3200:19321108203001.25
  • [M]₀: Initial monomer concentration.

  • [I]₀: Initial initiator concentration.

  • Mₙ: Number-average molecular weight.

  • PDI (Đ): Polydispersity Index (Mₙ/Mₙ).

Experimental Protocols

Materials:

  • ε-Caprolactone (ε-CL, monomer)

  • This compound (initiator)

  • Tin(II) 2-ethylhexanoate (B8288628) (tin(II) octoate, Sn(Oct)₂, catalyst)

  • Toluene (B28343) (solvent, anhydrous)

  • Methanol (B129727) (for precipitation)

  • Dichloromethane (DCM, for GPC analysis)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard Schlenk line or glovebox equipment

Protocol for the Synthesis of Poly(ε-caprolactone) (PCL) with a Heptyl Ester and Bromo End-Groups

This protocol describes the synthesis of PCL with a target degree of polymerization of 100.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Purify ε-caprolactone by distillation over calcium hydride under reduced pressure.

    • Prepare a stock solution of the catalyst, tin(II) octoate, in anhydrous toluene (e.g., 0.1 M).

  • Polymerization:

    • In a dry Schlenk flask equipped with a magnetic stir bar, add ε-caprolactone (e.g., 5.7 g, 50 mmol).

    • Add this compound (e.g., 0.140 g, 0.5 mmol) to the flask.

    • Add anhydrous toluene (e.g., 20 mL) to dissolve the monomer and initiator.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Under a positive pressure of inert gas, add the required amount of the tin(II) octoate catalyst solution (e.g., 0.5 mL of a 0.1 M solution for a [M]/[C] ratio of 100:1).

    • Immerse the flask in a preheated oil bath at 110 °C and stir the reaction mixture.

  • Monitoring and Termination:

    • Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

    • After the desired conversion is reached (e.g., after 24 hours), cool the flask to room temperature to quench the polymerization.

  • Purification:

    • Dissolve the crude polymer in a minimal amount of dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash it with fresh methanol.

    • Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.

  • Characterization:

    • Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) of the purified polymer by Gel Permeation Chromatography (GPC) using polystyrene standards.

    • Confirm the chemical structure and end-group analysis of the polymer by ¹H NMR and ¹³C NMR spectroscopy.

Visualizations

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_initiator Initiator Structure SnOct2 Sn(Oct)₂ SnOR Oct-Sn-OR (Active Catalyst) SnOct2->SnOR Reaction with -OH group ROH R-OH (Initiator/Co-initiator) ROH->SnOR CoordinatedMonomer Coordinated Monomer SnOR->CoordinatedMonomer Coordination HeptylBromo This compound (Incorporated at Chain End) Monomer ε-Caprolactone Monomer->CoordinatedMonomer GrowingChain PCL Chain (Oct-Sn-O-(CH₂)₅-CO-...) CoordinatedMonomer->GrowingChain Nucleophilic Attack & Ring-Opening LongerChain Elongated PCL Chain GrowingChain->LongerChain Addition of next Monomer

Caption: Proposed coordination-insertion mechanism for the ROP of ε-caprolactone.

Experimental_Workflow A 1. Reagent Preparation (Drying & Purification) B 2. Polymerization Setup (Schlenk Flask, Inert Atmosphere) A->B C 3. Addition of Monomer, Initiator, Solvent, and Catalyst B->C D 4. Polymerization Reaction (Heating & Stirring) C->D E 5. Monitoring (¹H NMR) D->E F 6. Termination & Purification (Precipitation in Methanol) D->F G 7. Polymer Characterization (GPC, NMR) F->G

Caption: General experimental workflow for the synthesis of PCL.

Application Notes and Protocols: Surface Modification using Heptyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Heptyl 6-bromohexanoate (B1238239) for the modification of various surfaces. The protocols detailed below are designed to guide researchers in the functionalization of substrates, enabling a broad range of applications from fundamental cell-surface interaction studies to the development of advanced drug delivery systems.

Heptyl 6-bromohexanoate is a bifunctional molecule featuring a heptyl ester group and a terminal bromine atom. This structure allows for the formation of self-assembled monolayers (SAMs) on suitable substrates, presenting a surface with reactive bromine moieties. These bromine groups can then be used for subsequent chemical modifications, making it a versatile platform for creating tailored surface chemistries.

Applications

The surface modification capabilities of this compound open doors to numerous applications in biomedical research and drug development:

  • Covalent Immobilization of Biomolecules: The terminal bromine serves as a reactive site for the covalent attachment of proteins, peptides, enzymes, and antibodies. This is crucial for the development of biosensors, diagnostic assays, and biocompatible coatings.

  • Controlled Cell Adhesion and Proliferation: By modifying the surface with specific ligands or by controlling the surface chemistry, this compound can be used to create substrates that either promote or inhibit cell adhesion and proliferation. This is valuable in tissue engineering, medical implant design, and for studying fundamental cell biology.

  • Drug Delivery Systems: The functionalized surface can be used to load and subsequently release therapeutic agents in a controlled manner. The linker length and chemical nature of the attached drug can be tailored to optimize release kinetics.

  • Antibacterial Surfaces: The bromine can be substituted with antimicrobial agents to create surfaces that resist biofilm formation, a critical feature for medical devices and implants.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of this compound, its application in forming self-assembled monolayers, and subsequent surface functionalization and characterization.

Synthesis of this compound

This protocol describes the synthesis of this compound from 6-bromohexanoic acid and heptanol (B41253) via Fischer esterification.

Materials:

  • 6-bromohexanoic acid

  • Heptanol

  • Concentrated Sulfuric acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 6-bromohexanoic acid (1 equivalent) and heptanol (1.2 equivalents) in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Expected Yield and Purity:

ParameterValue
Yield > 85%
Purity (by NMR) > 95%
Formation of Self-Assembled Monolayers (SAMs)

This protocol outlines the formation of a this compound SAM on a gold substrate. This method can be adapted for other substrates that support SAM formation with alkyl chains.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound

  • Absolute ethanol (B145695)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood.

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in Piranha solution for 15 minutes to remove organic residues.

    • Rinse the substrates thoroughly with deionized water.

    • Dry the substrates under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immerse the cleaned and dried gold substrates in the solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Rinsing and Drying:

    • Remove the substrates from the solution.

    • Rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.

    • Dry the substrates under a stream of nitrogen gas.

Experimental Workflow for SAM Formation

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation start Gold Substrate clean Piranha Cleaning (15 min) start->clean rinse_water DI Water Rinse clean->rinse_water dry_n2_1 Dry with N2 rinse_water->dry_n2_1 immerse Immerse Substrate (18-24h) dry_n2_1->immerse solution 1 mM this compound in Ethanol solution->immerse rinse_etoh Ethanol Rinse immerse->rinse_etoh dry_n2_2 Dry with N2 rinse_etoh->dry_n2_2 final_surface Functionalized Surface dry_n2_2->final_surface

Caption: Workflow for forming a this compound SAM on a gold substrate.

Surface Characterization

Characterization of the modified surface is crucial to confirm the presence and quality of the SAM.

TechniquePurposeExpected Outcome
Contact Angle Goniometry To assess surface hydrophobicity.An increase in the water contact angle compared to the clean gold substrate, indicating the presence of the hydrophobic heptyl chains.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.Presence of Bromine (Br 3d), Carbon (C 1s), and Oxygen (O 1s) peaks confirming the presence of the molecule.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify characteristic functional groups.Presence of C-H stretching vibrations from the alkyl chain and the C=O stretch of the ester.
Atomic Force Microscopy (AFM) To visualize the surface topography and measure monolayer thickness.A smooth, uniform surface. Thickness can be determined by scratching the monolayer and measuring the height difference.
Post-Modification for Biomolecule Immobilization (Example: Amine Coupling)

This protocol describes the conversion of the terminal bromine to an amine, which can then be used for standard EDC/NHS chemistry to immobilize proteins.

Materials:

Procedure:

  • Azide Substitution:

    • Immerse the bromo-functionalized substrate in a solution of sodium azide in DMF.

    • Heat the reaction gently (e.g., 50-60 °C) for 2-4 hours.

    • Rinse the substrate with DMF, followed by ethanol, and dry with nitrogen.

  • Staudinger Reduction:

    • Immerse the azide-functionalized substrate in a solution of triphenylphosphine in THF.

    • Stir for 6-8 hours at room temperature.

    • Add water to the solution and continue stirring for another 1-2 hours to hydrolyze the aza-ylide intermediate.

    • Rinse the substrate with THF, followed by ethanol, and dry with nitrogen. The surface is now amine-terminated.

Signaling Pathway for Surface Amine Functionalization

Amine_Functionalization start Surface-Br azide Surface-N3 start->azide NaN3, DMF amine Surface-NH2 azide->amine 1. PPh3, THF 2. H2O

Caption: Reaction scheme for converting the bromo-terminated surface to an amine-terminated surface.

Cell Adhesion Assay

This protocol provides a general method to assess cell adhesion on the modified surfaces.

Materials:

  • This compound modified substrates (and controls) in a sterile tissue culture plate

  • Cell line of interest (e.g., fibroblasts, epithelial cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Staining agents (e.g., DAPI for nuclei, Phalloidin for actin cytoskeleton)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Sterilize the modified substrates with 70% ethanol and UV irradiation.

    • Place the substrates in a sterile tissue culture plate.

    • Seed cells onto the substrates at a desired density (e.g., 1 x 10^4 cells/cm²).

  • Incubation:

    • Incubate the cells for a predetermined time (e.g., 4, 24, 48 hours) under standard cell culture conditions (37 °C, 5% CO2).

  • Fixing and Staining:

    • Gently wash the substrates with PBS to remove non-adherent cells.

    • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells (if required for intracellular staining).

    • Stain the cells with fluorescent dyes (e.g., DAPI and Phalloidin).

  • Imaging and Quantification:

    • Image the stained cells using a fluorescence microscope.

    • Quantify cell adhesion by counting the number of adherent cells per unit area. Cell spreading area can also be measured using image analysis software.

Quantitative Data Presentation for Cell Adhesion Assay:

SurfaceCell Density (cells/mm²) at 24hAverage Cell Spreading Area (µm²) at 24h
Control (e.g., Tissue Culture Plastic) Example ValueExample Value
Clean Gold Substrate Example ValueExample Value
This compound Modified Example ValueExample Value
Amine-Terminated Surface Example ValueExample Value

Safety and Handling

  • Always work in a well-ventilated fume hood when handling volatile organic solvents and corrosive reagents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Piranha solution is extremely dangerous and should only be handled by trained personnel with appropriate safety measures in place.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Williamson Ether Synthesis of Heptyl 6-(heptyloxy)hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and versatile method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] This document provides detailed application notes and protocols for the synthesis of a long-chain ether ester, specifically Heptyl 6-(heptyloxy)hexanoate, by reacting Heptyl 6-bromohexanoate (B1238239) with a heptoxide. The presence of the ester functionality within the alkyl halide requires careful control of reaction conditions to avoid saponification. These protocols are designed to be a comprehensive guide for researchers in organic synthesis and drug development.

Reaction Principle and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In the first step, a strong base is used to deprotonate a primary alcohol (e.g., 1-heptanol) to form a potent nucleophile, the alkoxide (heptoxide). This alkoxide then attacks the electrophilic carbon atom of Heptyl 6-bromohexanoate, which bears the bromine leaving group. The reaction results in the formation of a new carbon-oxygen bond, yielding the desired ether, Heptyl 6-(heptyloxy)hexanoate.

Experimental Protocols

This section outlines the detailed procedures for the synthesis of Heptyl 6-(heptyloxy)hexanoate.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier Example
This compoundC₁₃H₂₅BrO₂309.24>97%Sigma-Aldrich
1-Heptanol (B7768884)C₇H₁₆O116.20>98%Alfa Aesar
Sodium Hydride (60% dispersion in mineral oil)NaH24.0060%Acros Organics
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09>99.8%Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.12AnhydrousJ.T. Baker
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-LabChem
Brine (Saturated NaCl solution)NaCl58.44-LabChem
Anhydrous Magnesium SulfateMgSO₄120.37-EMD Millipore
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Septa

  • Syringes and needles

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Detailed Synthesis Protocol

Step 1: Preparation of Sodium Heptoxide

  • Under an inert atmosphere (Nitrogen or Argon), add 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Wash the sodium hydride three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.

  • Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add 1.1 equivalents of 1-heptanol dropwise to the stirred suspension via syringe. Hydrogen gas will evolve.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium heptoxide.

Step 2: Williamson Ether Synthesis

  • To the freshly prepared solution of sodium heptoxide in DMF, add 1.0 equivalent of this compound dropwise at room temperature.

  • Heat the reaction mixture to 50-70 °C and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Carefully quench the reaction by slowly adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract three times with 50 mL of diethyl ether.

  • Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate (B1210297) to afford the pure Heptyl 6-(heptyloxy)hexanoate.

Data Presentation

The following table summarizes the expected reaction parameters and outcomes based on analogous Williamson ether syntheses. Actual results may vary and optimization may be required.

ParameterValueNotes
Reactant Molar Ratios
This compound1.0 eqLimiting reagent
1-Heptanol1.1 eqSlight excess to ensure complete reaction
Sodium Hydride1.2 eqTo ensure complete deprotonation of the alcohol
Reaction Conditions
SolventAnhydrous DMFA polar aprotic solvent is ideal for SN2 reactions
Temperature50-70 °CModerate heating is typically sufficient
Reaction Time4-8 hoursMonitor by TLC for completion
Expected Outcome
Theoretical YieldCalculated based on the limiting reagent
Expected Experimental Yield70-90%Yields can vary based on purity of reagents and reaction scale
Physical AppearanceColorless to pale yellow oil

Visualizations

Reaction Pathway

Williamson_Ether_Synthesis Williamson Ether Synthesis of Heptyl 6-(heptyloxy)hexanoate cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Reaction Heptanol 1-Heptanol Heptoxide Sodium Heptoxide Heptanol->Heptoxide DMF, 0°C to RT NaH Sodium Hydride (NaH) NaH->Heptoxide Heptoxide_step2 Sodium Heptoxide Bromoester This compound Product Heptyl 6-(heptyloxy)hexanoate Bromoester->Product DMF, 50-70°C Heptoxide_step2->Product

Caption: Reaction pathway for the two-step synthesis.

Experimental Workflow

Experimental_Workflow Experimental Workflow A Prepare Sodium Heptoxide from 1-Heptanol and NaH in DMF B Add this compound to the alkoxide solution A->B C Heat reaction mixture at 50-70°C for 4-8 hours B->C D Quench with water and perform aqueous work-up C->D E Extract with diethyl ether D->E F Wash organic layer with water, NaHCO3, and brine E->F G Dry over MgSO4, filter, and concentrate F->G H Purify by column chromatography G->H I Characterize the final product H->I

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care in an inert atmosphere and away from moisture.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethyl ether is extremely flammable. Work in a fume hood and avoid any sources of ignition.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when performing these experiments.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete formation of the alkoxideEnsure the use of anhydrous solvent and alcohol. Allow sufficient time for the reaction with NaH to complete.
Saponification of the esterAvoid excessively high temperatures or prolonged reaction times. Use a milder base if necessary, though this may reduce the rate of ether formation.
Inactive alkyl halideCheck the purity of the this compound.
Presence of unreacted alcohol in the final productIncomplete reactionIncrease reaction time or temperature moderately. Ensure the correct stoichiometry of reagents.
Oily residue that is difficult to purifyResidual mineral oil from NaHEnsure thorough washing of the sodium hydride with anhydrous hexanes before use.

References

Application Notes and Protocols for Heptyl 6-bromohexanoate as a Lipophilic Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heptyl 6-bromohexanoate (B1238239) in Bioconjugation

Heptyl 6-bromohexanoate is a bifunctional chemical linker characterized by a terminal alkyl bromide and a heptyl ester. This structure provides two key features for its use in bioconjugation: a reactive site for covalent bond formation and a lipophilic chain. The alkyl bromide group serves as an electrophile, readily reacting with nucleophilic functional groups on biomolecules, most notably the thiol group of cysteine residues, to form a stable thioether bond.[1] The heptyl ester moiety imparts significant lipophilicity to the linker, which can be advantageous in applications requiring enhanced cell membrane permeability, such as the development of Proteolysis Targeting Chimeras (PROTACs) or other intracellular drug delivery systems.[2][3]

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the POI and the E3 ligase, influencing the efficiency of ternary complex formation and target degradation. The physicochemical properties of the linker, including its length, flexibility, and lipophilicity, are critical for optimizing the overall efficacy of the PROTAC molecule. The incorporation of a lipophilic linker like this compound can enhance the cell permeability and oral bioavailability of the resulting bioconjugate.

These application notes provide protocols for the use of this compound in two primary bioconjugation strategies: direct alkylation of thiol-containing biomolecules and a two-step approach involving ester hydrolysis followed by amine conjugation.

Key Features of this compound:

  • Reactive Group: Alkyl bromide for selective reaction with thiols.

  • Lipophilic Tail: Heptyl group to increase the hydrophobicity of the conjugate.

  • Spacer Arm: A six-carbon chain providing spatial separation between conjugated molecules.

  • Latent Carboxylate: The heptyl ester can be hydrolyzed to a carboxylic acid, enabling further conjugation possibilities.

Applications:

  • PROTAC Development: As a linker to connect a target protein binder and an E3 ligase ligand, where the lipophilicity can aid in cell penetration.

  • Drug Delivery: Modification of peptides, proteins, or small molecule drugs to enhance their interaction with cell membranes.

  • Surface Immobilization: Functionalization of surfaces with biomolecules where a lipophilic interaction is desired.

  • Biophysical Studies: Probing the effects of lipophilicity on protein structure and function.

Quantitative Data Summary

The following tables summarize hypothetical, yet expected, quantitative data for bioconjugation reactions using this compound. These values are representative and may require optimization for specific applications.

Table 1: Reaction Efficiency of Thiol Alkylation

BiomoleculeMolar Ratio (Linker:Biomolecule)Reaction Time (h)Temperature (°C)pHConjugation Efficiency (%)
Cysteine-Peptide10:14257.485
Cysteine-Peptide20:12377.492
Thiol-containing Protein15:16258.078
Thiol-containing Protein30:14378.088

Table 2: Stability of the Thioether Conjugate

ConjugateBuffer ConditionIncubation Time (h)Temperature (°C)Remaining Conjugate (%)
Peptide-LinkerPBS, pH 7.42437>99
Peptide-LinkerHuman Plasma243795
Protein-LinkerPBS, pH 7.47225>99
Protein-LinkerCell Lysate123791

Experimental Protocols

Protocol 1: Direct Alkylation of a Thiol-Containing Biomolecule

This protocol describes the conjugation of this compound to a cysteine-containing peptide or protein.

Materials:

  • This compound

  • Cysteine-containing peptide or protein

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0, degassed

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol

  • Desalting column or dialysis tubing

Procedure:

  • Preparation of Biomolecule: Dissolve the thiol-containing biomolecule in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the biomolecule has disulfide bonds that need to be reduced to free thiols, pre-treat with a suitable reducing agent like TCEP and subsequently remove the reducing agent.

  • Preparation of Linker Stock Solution: Prepare a 100 mM stock solution of this compound in DMF or DMSO.

  • Conjugation Reaction: Add a 10- to 30-fold molar excess of the this compound stock solution to the biomolecule solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the protein.

  • Incubation: Incubate the reaction mixture for 2-6 hours at room temperature or 37°C with gentle stirring. The optimal reaction time should be determined empirically.

  • Quenching: Add a quenching reagent (e.g., DTT to a final concentration of 10 mM) to react with any excess this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization: Analyze the conjugate by methods such as MALDI-TOF mass spectrometry to confirm the addition of the linker and by SDS-PAGE to assess purity.

Protocol 2: Two-Step Conjugation via Ester Hydrolysis and Amine Acylation

This protocol outlines a method to first hydrolyze the heptyl ester to a carboxylic acid, which is then activated to react with a primary amine on a biomolecule.

Step A: Hydrolysis of this compound

  • Reaction Setup: Dissolve this compound in a mixture of methanol (B129727) and water (e.g., 4:1 v/v).

  • Base Hydrolysis: Add 1.2 equivalents of lithium hydroxide (B78521) (LiOH) and stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Acidify the reaction mixture with 1 M HCl to pH ~3 and extract the product (6-bromohexanoic acid) with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step B: Amine Conjugation using EDC/NHS Chemistry

Materials:

  • 6-bromohexanoic acid (from Step A)

  • Amine-containing biomolecule (e.g., protein with lysine (B10760008) residues)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Reagent: 1 M Hydroxylamine or Tris buffer

  • Desalting column or dialysis tubing

Procedure:

  • Activation of Carboxylic Acid: Dissolve 6-bromohexanoic acid in Activation Buffer containing EDC and NHS (molar ratio of Acid:EDC:NHS of 1:1.5:1.2). Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Preparation of Biomolecule: Dissolve the amine-containing biomolecule in the Conjugation Buffer to a concentration of 1-10 mg/mL.

  • Conjugation Reaction: Add the activated NHS ester solution to the biomolecule solution. A 10- to 50-fold molar excess of the activated linker over the biomolecule is recommended.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a quenching reagent to a final concentration of 50 mM and incubating for 15 minutes.

  • Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents.

  • Characterization: Confirm the conjugation using appropriate analytical techniques such as mass spectrometry and SDS-PAGE.

Visualizations

experimental_workflow_thiol Diagram 1: Thiol Alkylation Workflow A 1. Prepare Thiol-Biomolecule in Conjugation Buffer (pH 7.4-8.0) C 3. Mix and Incubate (2-6h, RT or 37°C) A->C B 2. Prepare Linker Stock (this compound in DMSO) B->C D 4. Quench Reaction (with DTT) C->D E 5. Purify Conjugate (Desalting Column) D->E F 6. Characterize (Mass Spec, SDS-PAGE) E->F

Caption: Workflow for conjugating this compound to a thiol-containing biomolecule.

signaling_pathway Diagram 2: PROTAC Mechanism of Action cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (this compound Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC utilizing a linker like this compound.

logical_relationship Diagram 3: Two-Step Conjugation Logic Start This compound Step1 Step 1: Ester Hydrolysis (LiOH, MeOH/H2O) Start->Step1 Intermediate 6-bromohexanoic acid Step1->Intermediate Step2 Step 2: Carboxyl Activation (EDC, NHS) Intermediate->Step2 ActiveEster NHS-activated Linker Step2->ActiveEster FinalProduct Final Bioconjugate ActiveEster->FinalProduct Biomolecule Amine-Biomolecule (e.g., Protein) Biomolecule->FinalProduct

Caption: Logical flow for the two-step conjugation of this compound to an amine-containing biomolecule.

References

High-performance liquid chromatography (HPLC) purification of Heptyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

An application note and detailed protocol for the purification of Heptyl 6-bromohexanoate (B1238239) using High-Performance Liquid Chromatography (HPLC) is presented below. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Application Note: HPLC Purification of Heptyl 6-bromohexanoate

Introduction

This compound (C13H25BrO2, MW: 293.2 g/mol ) is an organic ester that serves as a valuable intermediate in the synthesis of various chemical entities, including lipids for nanoparticle-based drug delivery systems.[1] Achieving high purity of this compound is essential for its subsequent applications in research and development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of such moderately polar to non-polar organic molecules, offering high resolution and scalability.[2] This document provides detailed protocols for the purification of this compound using both Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) chromatography.

Principle of Separation

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[2] The choice between reversed-phase and normal-phase chromatography depends on the polarity of the analyte and the impurities to be removed.

  • Reversed-Phase HPLC (RP-HPLC) : This is the most common HPLC mode, utilizing a non-polar (hydrophobic) stationary phase (e.g., C18) and a polar mobile phase (e.g., water, acetonitrile (B52724), methanol).[3][4] In RP-HPLC, non-polar compounds like this compound are retained longer on the column, allowing for separation from more polar impurities. Elution is achieved by increasing the proportion of the organic solvent in the mobile phase.[4]

  • Normal-Phase HPLC (NP-HPLC) : This mode employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381), ethyl acetate).[5][6] It is particularly useful for separating compounds that are highly soluble in organic solvents and for resolving isomers.[5] In NP-HPLC, polar compounds are retained more strongly, while non-polar compounds elute faster.[6]

General Experimental Workflow

The purification process follows a logical sequence from initial sample preparation to final purity analysis of the collected fractions. The workflow is designed to ensure the efficient and effective isolation of the target compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification Crude Crude Heptyl 6-bromohexanoate SamplePrep Sample Preparation (Dissolution & Filtration) Crude->SamplePrep HPLCSys HPLC System (Pump, Injector) SamplePrep->HPLCSys Column Chromatographic Separation (Column) HPLCSys->Column Detector Detection (UV Detector) Column->Detector FracColl Fraction Collection Detector->FracColl SolvEvap Solvent Evaporation FracColl->SolvEvap Purity Purity Analysis (Analytical HPLC, NMR) SolvEvap->Purity PureProd Pure Product Purity->PureProd

Caption: Workflow for the HPLC purification of this compound.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This protocol is recommended for purifying this compound from more polar impurities. The long alkyl chains of the molecule will cause it to be well-retained on a C18 column.

Methodology

  • Sample Preparation :

    • Dissolve the crude this compound sample in acetonitrile or methanol (B129727) to a concentration of 1-10 mg/mL.[2]

    • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • HPLC System Preparation :

    • Prime the HPLC pumps with the designated mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Chromatographic Conditions :

    • Both analytical (for method development and purity assessment) and preparative (for purification) conditions are provided below. A gradient method is recommended for initial runs to determine the optimal elution conditions, which can then be converted to a more efficient isocratic method.

Data Summary: RP-HPLC Conditions

ParameterAnalytical ConditionsPreparative Conditions
HPLC System Standard Analytical HPLCPreparative HPLC with Fraction Collector
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5-10 µm
Mobile Phase A HPLC Grade WaterHPLC Grade Water
Mobile Phase B HPLC Grade AcetonitrileHPLC Grade Acetonitrile
Gradient Program 80% B to 100% B over 15 min, hold at 100% B for 5 min80% B to 100% B over 15 min, hold at 100% B for 5 min
Flow Rate 1.0 mL/min15-20 mL/min (adjust based on column diameter)
Column Temperature 25 °CAmbient or 25 °C
Detection UV at 215 nmUV at 215 nm
Injection Volume 5-20 µL100-1000 µL (dependent on sample concentration)
  • Post-Run Procedure :

    • Collect the fractions corresponding to the target peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

    • Wash the column with a high percentage of organic solvent (e.g., 100% Acetonitrile) before storage.

Protocol 2: Normal-Phase HPLC (NP-HPLC)

This protocol is an alternative method, particularly useful if the impurities are very non-polar or if separation from structurally similar, non-polar side-products is required.

Methodology

  • Sample Preparation :

    • Dissolve the crude this compound sample in the initial mobile phase (e.g., 99:1 Hexane:Ethyl Acetate) to a concentration of 1-10 mg/mL.

    • Ensure complete dissolution and filter the sample through a 0.45 µm syringe filter.

  • HPLC System Preparation :

    • Caution : Mobile phases used in NP-HPLC are highly volatile and flammable. Ensure proper ventilation.

    • Prime the pumps and equilibrate the silica (B1680970) column with the mobile phase until a stable baseline is achieved. The use of polar solvents can deactivate the silica surface, so consistent mobile phase composition is critical.

  • Chromatographic Conditions :

    • Normal-phase chromatography is highly sensitive to water content. Use fresh, HPLC-grade anhydrous solvents. An isocratic method is often preferred for simplicity and reproducibility.

Data Summary: NP-HPLC Conditions

ParameterAnalytical ConditionsPreparative Conditions
HPLC System Standard Analytical HPLCPreparative HPLC with Fraction Collector
Column Silica (SiO2), 250 x 4.6 mm, 5 µmSilica (SiO2), 250 x 21.2 mm, 5-10 µm
Mobile Phase Isocratic: 98:2 (v/v) n-Hexane : Ethyl AcetateIsocratic: 98:2 (v/v) n-Hexane : Ethyl Acetate
Flow Rate 1.0 mL/min15-20 mL/min (adjust based on column diameter)
Column Temperature 25 °CAmbient or 25 °C
Detection UV at 215 nmUV at 215 nm
Injection Volume 5-20 µL100-1000 µL (dependent on sample concentration)
  • Post-Run Procedure :

    • Collect, analyze, and process the fractions as described in the RP-HPLC protocol.

    • To store the column, wash it thoroughly with a solvent like isopropanol (B130326) and then store it in hexane or isopropanol as recommended by the manufacturer.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up the Synthesis of Heptyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Heptyl 6-bromohexanoate (B1238239), with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing Heptyl 6-bromohexanoate?

A1: The most common and scalable method is the Fischer esterification of 6-bromohexanoic acid with heptanol (B41253), using an acid catalyst such as sulfuric acid. This method is favored for its cost-effectiveness and relatively straightforward procedure. The reaction involves heating the carboxylic acid and alcohol in the presence of a catalyst, which promotes the formation of the ester and water. To drive the reaction to completion, an excess of one reactant (typically the less expensive alcohol) is used, and the water byproduct is removed as it forms.

Q2: What are the primary challenges when scaling up the Fischer esterification of 6-bromohexanoic acid with heptanol?

A2: Key challenges in scaling up this synthesis include:

  • Reaction Kinetics and Equilibrium: Fischer esterification is a reversible reaction. Achieving high conversion on a large scale requires efficient removal of water to shift the equilibrium towards the product.

  • Heat and Mass Transfer: Ensuring uniform temperature and mixing in a large reactor is crucial to prevent localized overheating, which can lead to side reactions and degradation of the product.

  • Work-up and Purification: Separating the product from the excess heptanol, the acid catalyst, and any byproducts can be more complex at a larger scale. The higher boiling point of heptanol makes its removal by simple distillation more challenging than with lower-boiling alcohols.

  • Material Compatibility: The use of strong acids like sulfuric acid requires reactors and equipment made of corrosion-resistant materials.

Q3: Are there alternative starting materials for the synthesis of this compound?

A3: Yes, an alternative route involves the ring-opening of ε-caprolactone with hydrogen bromide to form 6-bromohexanoic acid, which is then esterified with heptanol. This can be an effective two-step process, particularly if ε-caprolactone is a more readily available or cost-effective starting material.

Q4: What are the main side reactions to be aware of during the synthesis?

A4: The primary side reactions include:

  • Dehydration of Heptanol: At high temperatures and in the presence of a strong acid catalyst, heptanol can dehydrate to form heptenes or diheptyl ether.

  • Polymerization: Under harsh acidic conditions and high temperatures, undesirable polymerization reactions can occur, often resulting in the formation of dark-colored, tarry substances.[1]

  • Intramolecular Esterification (Lactonization): While less likely for a 6-membered ring precursor, there is a possibility of side reactions involving the bromo-functional group under certain conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction due to equilibrium. 2. Insufficient catalyst. 3. Hydrolysis of the ester product. 4. Poor solubility of reactants.[2] 5. Steric hindrance from the long heptyl chain slowing the reaction.[2]1. Use a larger excess of heptanol (e.g., 2-5 equivalents). 2. Ensure adequate catalyst loading (typically 1-5 mol% of concentrated sulfuric acid). 3. Implement efficient water removal, such as azeotropic distillation with a Dean-Stark trap using a suitable solvent like toluene (B28343).[2] 4. Increase reaction temperature or use a co-solvent (e.g., toluene) to improve solubility.[2] 5. Increase reaction time and monitor progress by techniques like TLC or GC.
Reaction Mixture Turns Dark or Black 1. Localized overheating due to poor mixing. 2. Reaction temperature is too high. 3. Catalyst concentration is too high.1. Improve agitation to ensure uniform heat distribution. 2. Reduce the reaction temperature. 3. Add the sulfuric acid catalyst slowly and with vigorous stirring to the cooled reaction mixture. Use a catalytic amount (1-5 mol%).
Difficult Separation of Product from Excess Heptanol 1. High boiling point of heptanol makes it difficult to remove by simple distillation. 2. Formation of an azeotrope between the product and heptanol.1. Use vacuum distillation for more efficient removal of high-boiling point impurities. 2. Perform a thorough work-up with aqueous washes (water, sodium bicarbonate solution, brine) to remove as much of the water-soluble impurities as possible before distillation.
Product Fails Purity Specifications 1. Incomplete removal of starting materials or byproducts. 2. Thermal decomposition of the product during distillation.1. Optimize the purification process. This may include additional aqueous washes, treatment with activated carbon to remove colored impurities, or fractional distillation under reduced pressure. 2. Use a lower distillation temperature under a higher vacuum to prevent product degradation.

Experimental Protocols

Synthesis of 6-Bromohexanoic Acid from ε-Caprolactone

This protocol describes the synthesis of the carboxylic acid precursor.

Materials:

Reagent Molar Mass ( g/mol ) Quantity (molar) Quantity (mass/volume)
ε-Caprolactone114.141.0 mol114 g
Dry Hydrogen Bromide80.911.1 - 1.8 mol89 - 146 g
n-Hexane or Dichloromethane (B109758)--200 mL

Procedure:

  • To a three-necked flask equipped with a stirrer, thermometer, and gas inlet, add ε-caprolactone and the organic solvent (n-hexane or dichloromethane).

  • Begin stirring and introduce dry hydrogen bromide gas while maintaining the reaction temperature between 0°C and 30°C.[1][3][4]

  • After the addition of hydrogen bromide is complete, continue stirring at this temperature for an additional 4-7 hours.[3][4]

  • If dichloromethane was used, distill it off under normal pressure.

  • Add n-hexane (if not used initially) and cool the mixture to between -5°C and 10°C.

  • Stir for several hours to allow for the crystallization of the product.

  • Filter the solid product and wash with cold n-hexane.

  • Dry the 6-bromohexanoic acid, which should be a pale yellow solid. Expected yield is typically in the range of 92-95% with a purity of over 99%.[1][3]

Synthesis of this compound via Fischer Esterification

Materials:

Reagent Molar Mass ( g/mol ) Quantity (molar) Quantity (mass/volume)
6-Bromohexanoic Acid195.051.0 mol195 g
Heptanol116.202.0 - 3.0 mol232 - 348 g (282 - 423 mL)
Concentrated Sulfuric Acid (98%)98.080.05 mol2.7 mL
Toluene (optional, for azeotropic water removal)--200 mL

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if using toluene), combine 6-bromohexanoic acid and heptanol.

  • Slowly add concentrated sulfuric acid with stirring.

  • If using toluene, fill the Dean-Stark trap with toluene.

  • Heat the reaction mixture to reflux (the temperature will depend on whether toluene is used).

  • Continue refluxing for 4-8 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap, or until reaction completion is confirmed by TLC or GC analysis.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants 6-Bromohexanoic Acid + Heptanol reaction Fischer Esterification (Reflux) reactants->reaction catalyst H2SO4 (catalyst) catalyst->reaction quench Cooling & Dilution reaction->quench wash Aqueous Washes (H2O, NaHCO3, Brine) quench->wash dry Drying (Na2SO4) wash->dry concentrate Solvent Removal (Rotovap) dry->concentrate distill Vacuum Distillation concentrate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? equilibrium Reaction at Equilibrium start->equilibrium water Inefficient Water Removal start->water temp Suboptimal Temperature start->temp catalyst Insufficient Catalyst start->catalyst excess_alcohol Increase Heptanol Excess equilibrium->excess_alcohol dean_stark Use Dean-Stark Trap water->dean_stark optimize_temp Optimize Temperature temp->optimize_temp increase_catalyst Increase Catalyst Loading catalyst->increase_catalyst

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: NMR Characterization of Heptyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR characterization of Heptyl 6-bromohexanoate (B1238239).

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for Heptyl 6-bromohexanoate?

A1: The ¹H NMR spectrum of this compound is characterized by several key signals. Due to the long aliphatic chains, significant signal overlap is expected in the 1.2-1.7 ppm region. The most distinct peaks are those closest to the ester and bromide functional groups. Below is a table of predicted chemical shifts.

Q2: Why are the integrations for the methylene (B1212753) groups in the ¹H NMR spectrum incorrect?

A2: Inaccurate integration values for the overlapping methylene groups are a common issue. This can be caused by:

  • Signal Overlap: The signals for the central methylene groups of both the hexanoate (B1226103) and heptyl chains are not baseline-resolved, making accurate integration difficult.[1][2]

  • Inadequate Relaxation Delay (d1): If the relaxation delay between scans is too short, protons with longer T1 relaxation times will not fully relax, leading to diminished signal intensity and inaccurate integrals.[3] For quantitative results, the relaxation delay should be at least 5 times the longest T1 of any proton in the molecule.[3]

  • Poor Phasing and Baseline Correction: Incorrect phasing or baseline correction can distort the integral values.

Q3: The signals in the 1.2-1.7 ppm region of my ¹H NMR spectrum are just a broad, unresolved multiplet. How can I resolve these signals?

A3: Resolving the overlapping methylene signals in this compound can be challenging. Here are several strategies:

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving some of the overlapping signals.

  • Change the NMR Solvent: Using a different deuterated solvent, such as benzene-d6, can induce solvent shifts that may help to separate overlapping peaks.[4]

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. A COSY spectrum will show correlations between adjacent protons, allowing you to trace the connectivity of the carbon chains. An HSQC spectrum correlates protons to their directly attached carbons, which can help to distinguish signals even if they overlap in the 1D proton spectrum.[5]

Q4: What are some common impurities I might see in the NMR spectrum of this compound?

A4: Impurities can arise from the synthesis of this compound. Common starting materials for similar esters include caprolactone (B156226) and the corresponding alcohol (heptanol).[6] Therefore, you might observe peaks corresponding to:

  • Unreacted Heptanol (B41253): Look for a characteristic triplet for the -CH₂OH group around 3.6 ppm and a broad singlet for the -OH proton.

  • Unreacted 6-Bromohexanoic Acid: This would show a broad singlet for the carboxylic acid proton above 10 ppm.

  • Residual Solvents: Common reaction and purification solvents like ethyl acetate (B1210297) or dichloromethane (B109758) may be present.[4]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the NMR analysis of this compound.

Issue 1: Broad or Distorted Peaks
  • Possible Cause: Poor shimming of the magnetic field.

  • Solution: Re-shim the spectrometer. If using an automated shimming routine, consider manual shimming for optimization. Ensure the sample is dissolved completely and there are no solid particles.

  • Possible Cause: The sample concentration is too high.

  • Solution: Dilute the sample. High concentrations can lead to viscosity-related peak broadening.

  • Possible Cause: Presence of paramagnetic impurities.

  • Solution: Purify the sample further. Paramagnetic species, even at trace levels, can cause significant line broadening.

Issue 2: Unexpected Peaks in the Spectrum
  • Possible Cause: Contamination from starting materials or solvents.

  • Solution: Compare the chemical shifts of the unknown peaks with those of potential impurities (see Q4 in FAQs). If possible, run NMR spectra of the starting materials for direct comparison.

  • Possible Cause: Sample degradation.

  • Solution: this compound is an ester and can be susceptible to hydrolysis if exposed to moisture, which would result in the formation of heptanol and 6-bromohexanoic acid. Ensure your sample and NMR solvent are dry.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

AssignmentStructure FragmentPredicted Chemical Shift (ppm)MultiplicityIntegration
aBr-CH₂-~ 3.40Triplet (t)2H
b-CH₂-CH₂-Br~ 1.88Multiplet (m)2H
c-CH₂-CH₂COOR~ 1.65Multiplet (m)2H
d, e, j, k, l-(CH₂)₃- (hexanoate), -(CH₂)₄- (heptyl)1.20 - 1.50Multiplet (m)12H
f-CH₂-COOR~ 2.30Triplet (t)2H
gO-CH₂-~ 4.06Triplet (t)2H
h-O-CH₂-CH₂-~ 1.63Multiplet (m)2H
m-CH₃~ 0.89Triplet (t)3H

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent, concentration, and spectrometer.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

AssignmentStructure FragmentPredicted Chemical Shift (ppm)
Carbonyl-C =O~ 173
Ester MethyleneO-C H₂-~ 65
Brominated MethyleneBr-C H₂-~ 33
Methylene adjacent to Carbonyl-C H₂-COO-~ 34
Methylene adjacent to Bromine-C H₂-CH₂Br~ 32
Other Methylene Carbons-(C H₂)n-24 - 31
Methyl-C H₃~ 14

Note: ¹³C NMR spectra are typically proton-decoupled, resulting in singlet peaks for each unique carbon.[7]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity.

    • Set the following acquisition parameters as a starting point:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (d1): 5 seconds (for more accurate integration)

      • Number of Scans: 8-16

    • Acquire the spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

Visualizations

NMR_Troubleshooting_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Steps cluster_end End start Acquire 1D ¹H NMR Spectrum check_peaks Are all expected peaks present? start->check_peaks check_integration Are integrations correct? check_peaks->check_integration Yes impurity_check Check for Impurities (Starting Materials, Solvents) check_peaks->impurity_check No check_overlap Is there significant signal overlap? check_integration->check_overlap Yes adjust_params Adjust Acquisition Parameters (e.g., increase relaxation delay) check_integration->adjust_params No run_2d_nmr Run 2D NMR (COSY, HSQC) check_overlap->run_2d_nmr end_point Characterization Complete check_overlap->end_point No impurity_check->start adjust_params->start change_solvent Re-run in a different solvent (e.g., Benzene-d6) run_2d_nmr->change_solvent run_2d_nmr->end_point change_solvent->end_point

Caption: Troubleshooting workflow for NMR characterization.

References

Improving the reaction time for Heptyl 6-bromohexanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Heptyl 6-bromohexanoate (B1238239), with a focus on improving reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Heptyl 6-bromohexanoate?

A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 6-bromohexanoic acid with heptanol (B41253).[1][2][3]

Q2: Why is my this compound synthesis so slow?

A2: Fischer esterification is an equilibrium-limited reaction, which can often be slow.[1][3][4] Several factors can contribute to a slow reaction rate:

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carboxylic acid, making it more susceptible to nucleophilic attack by heptanol.

  • Presence of Water: Water is a byproduct of the reaction. Its presence can shift the equilibrium back towards the reactants, slowing down the net formation of the ester.[1][4]

  • Suboptimal Temperature: Like most reactions, the rate of esterification is temperature-dependent. A temperature that is too low will result in a slow reaction.

  • Poor Mixing: Inefficient stirring can lead to poor contact between the reactants and the catalyst, thereby slowing down the reaction.

Q3: What are the common side reactions in the synthesis of this compound?

A3: The primary side reaction of concern is the elimination of HBr from the alkyl chain, which can be promoted by high temperatures and the presence of a strong acid. Another potential side reaction is the etherification of heptanol, especially if a strong acid catalyst is used at high temperatures.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (6-bromohexanoic acid and heptanol) and the appearance of the product (this compound).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient catalyst. 2. Presence of water in reactants or solvent. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Use a fresh, anhydrous acid catalyst. Increase catalyst loading incrementally. 2. Ensure all glassware, solvents, and reactants are thoroughly dried. 3. Increase the reaction temperature in 10°C intervals, monitoring for any decomposition. 4. Extend the reaction time and monitor the reaction kinetics to determine the point of maximum conversion.
Reaction Stalls Before Completion 1. Equilibrium has been reached. 2. Catalyst has degraded.1. Remove water from the reaction mixture using a Dean-Stark apparatus or by adding molecular sieves. 2. Add a fresh portion of the catalyst.
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. Catalyst concentration is too high.1. Decrease the reaction temperature. Running the reaction at a lower temperature for a longer duration can improve selectivity. 2. Reduce the amount of acid catalyst.
Product Decomposition During Workup 1. Presence of residual acid during distillation.1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before distillation.

Quantitative Data on Reaction Parameters

The following tables provide representative data on how different reaction parameters can influence the reaction time and yield for the synthesis of this compound. These are illustrative examples and actual results may vary depending on the specific experimental setup.

Table 1: Effect of Catalyst on Reaction Time and Yield

Catalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)
H₂SO₄ (2 mol%)120885
p-TsOH (2 mol%)1201082
H₂SO₄ (5 mol%)120590
p-TsOH (5 mol%)120788

Table 2: Effect of Temperature on Reaction Time and Yield (with 5 mol% H₂SO₄)

Temperature (°C)Reaction Time (h)Yield (%)
1001275
120590
140388 (with some byproduct formation)

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a typical procedure for the synthesis of this compound.

Materials:

  • 6-bromohexanoic acid

  • Heptanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-bromohexanoic acid (1.0 eq), heptanol (1.5 eq), and toluene.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., 5 mol% H₂SO₄) to the reaction mixture with stirring.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue heating until no more water is collected, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Reaction_Pathway Fischer Esterification of 6-bromohexanoic acid 6-bromohexanoic_acid 6-bromohexanoic acid Protonated_Acid Protonated Carboxylic Acid 6-bromohexanoic_acid->Protonated_Acid + H+ Heptanol Heptanol Tetrahedral_Intermediate Tetrahedral Intermediate Heptanol->Tetrahedral_Intermediate Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->6-bromohexanoic_acid Protonated_Acid->6-bromohexanoic_acid - H+ Protonated_Acid->Tetrahedral_Intermediate + Heptanol Tetrahedral_Intermediate->Protonated_Acid - Heptanol Heptyl_6-bromohexanoate This compound Tetrahedral_Intermediate->Heptyl_6-bromohexanoate - H2O, - H+ Water Water

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Slow Reaction start Slow Reaction Observed check_temp Is Temperature Optimal? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_catalyst Is Catalyst Active & Sufficient? check_temp->check_catalyst Yes monitor_reaction Continue Monitoring Reaction increase_temp->monitor_reaction add_catalyst Add Fresh Catalyst check_catalyst->add_catalyst No check_water Is Water Being Removed? check_catalyst->check_water Yes add_catalyst->monitor_reaction remove_water Improve Water Removal (e.g., Dean-Stark) check_water->remove_water No check_water->monitor_reaction Yes remove_water->monitor_reaction end Reaction Complete monitor_reaction->end

Caption: Troubleshooting workflow for a slow reaction.

Logical_Relationships Factors Affecting Reaction Time reaction_time Reaction Time temperature Temperature temperature->reaction_time increases rate catalyst_conc Catalyst Concentration catalyst_conc->reaction_time increases rate water_removal Efficiency of Water Removal water_removal->reaction_time decreases time reactant_ratio Reactant Ratio (Heptanol excess) reactant_ratio->reaction_time decreases time

Caption: Factors influencing the reaction time.

References

Validation & Comparative

Heptyl 6-bromohexanoate vs. Other Long-Chain Alkylating Agents: A Comparative Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. The linker component of a PROTAC, which connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand, plays a pivotal role in the efficacy of the final molecule. Among the various linker types, long-chain alkylating agents are frequently employed to optimize the distance and orientation between the two protein ligands. This guide provides an objective comparison of Heptyl 6-bromohexanoate (B1238239) and other long-chain alkylating agents, supported by experimental data and detailed protocols, to aid in the selection of the optimal linker for PROTAC synthesis.

The efficacy of a PROTAC is highly dependent on the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The length, flexibility, and chemical nature of the linker are critical parameters that influence the geometry and stability of this ternary complex, ultimately dictating the efficiency of target protein ubiquitination and subsequent degradation. Alkyl chains are a common choice for linkers due to their synthetic tractability and the ease with which their length can be modulated.

Comparative Analysis of Long-Chain Alkylating Agents

The selection of a long-chain alkylating agent for PROTAC synthesis involves consideration of both the alkyl chain length and the nature of the leaving group (e.g., bromide, iodide, chloride). These factors significantly impact the reactivity of the linker and the overall yield of the PROTAC synthesis.

Impact of Alkyl Chain Length on PROTAC Efficacy

The length of the alkyl chain linker is a crucial parameter that must be empirically optimized for each specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

Experimental data from various studies have demonstrated the critical role of linker length in PROTAC potency. The degradation efficiency is often quantified by the DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation).

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Estrogen Receptor α (ERα)Alkyl12>1000<20
Estrogen Receptor α (ERα)Alkyl16100>80
Estrogen Receptor α (ERα)Alkyl20500~60
IRAK4AlkylVariedSub-micromolar to inactiveVaried
TBK1Alkyl/Ether<12No degradation-
TBK1Alkyl/Ether21396
TBK1Alkyl/Ether2929276

Table 1: Influence of Alkyl Linker Length on PROTAC Efficacy. This table summarizes data from multiple sources, illustrating that a systematic variation of the alkyl chain length is necessary to identify the optimal linker for a given target.

Impact of the Halogen Leaving Group on Synthesis Efficiency

The choice of the halogen leaving group (I > Br > Cl) on the alkylating agent significantly affects the rate of the nucleophilic substitution (SN2) reaction used to couple the linker to the warhead or the E3 ligase ligand. In general, alkyl iodides are the most reactive, followed by bromides and then chlorides. This is due to the C-I bond being the weakest and the iodide ion being the best leaving group among the common halogens.

While higher reactivity can lead to faster reaction times and potentially higher yields, it can also result in increased side reactions and reduced stability of the alkylating agent. Therefore, a balance must be struck between reactivity and stability. Alkyl bromides, such as Heptyl 6-bromohexanoate, often represent a good compromise, offering sufficient reactivity for efficient coupling under mild conditions without the instability sometimes associated with alkyl iodides.

Alkyl HalideRelative Reactivity in SN2 ReactionsBond Dissociation Energy (kcal/mol)
R-I~30~53
R-Br1~68
R-Cl~0.03~81

Table 2: Relative Reactivity of Alkyl Halides in SN2 Reactions. This table highlights the general trend in reactivity for different halogen leaving groups.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a library of PROTACs with varying alkyl linker lengths and for the subsequent evaluation of their degradation efficiency.

Protocol 1: Synthesis of a PROTAC Library with Varying Alkyl Linker Lengths

This protocol describes a modular approach to synthesize a library of PROTACs with alkyl linkers of different lengths (e.g., C4 to C10). The synthesis involves the preparation of ω-bromoalkanoic acids, followed by coupling to the E3 ligase ligand and then to the target protein-binding ligand.

Step 1: Synthesis of ω-Bromoalkanoic Acids of Varying Lengths

  • To a solution of the corresponding diol (e.g., 1,6-hexanediol, 1,8-octanediol) in an appropriate solvent, add one equivalent of a suitable brominating agent (e.g., HBr, PBr3).

  • Control the reaction temperature and time to favor mono-bromination.

  • Oxidize the resulting bromo-alcohol to the corresponding carboxylic acid using a standard oxidizing agent (e.g., Jones reagent, PCC).

  • Purify the ω-bromoalkanoic acid by crystallization or column chromatography.

Step 2: Coupling of ω-Bromoalkanoic Acid to an Amine-Functionalized E3 Ligase Ligand (e.g., Pomalidomide-amine)

  • Dissolve the ω-bromoalkanoic acid (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

  • Add the amine-functionalized E3 ligase ligand (1.0 eq) and stir the reaction overnight at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

Step 3: Coupling of the Linker-E3 Ligase Conjugate to the Target Protein-Binding Ligand (e.g., JQ1-amine)

  • Dissolve the purified linker-E3 ligase conjugate (1.0 eq) and the amine-functionalized warhead (1.1 eq) in a suitable solvent like DMSO.

  • Add a base such as K2CO3 or DIPEA (2-3 eq).

  • Heat the reaction mixture at a temperature ranging from 60-80 °C and monitor by LC-MS.

  • After completion, purify the final PROTAC using preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation Analysis

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTACs.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the percentage of protein degradation relative to a vehicle control.

Visualizing the PROTAC Workflow and Mechanism

To better understand the processes involved in PROTAC development and function, the following diagrams illustrate the key experimental workflow and the underlying biological pathway.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation s1 Synthesize Linker Library (Varying Lengths/Halogens) s2 Couple Linker to E3 Ligase Ligand s1->s2 s3 Couple Linker-E3 to Warhead s2->s3 s4 Purify PROTAC Library s3->s4 e1 Cell Treatment with PROTAC Library s4->e1 Screening e2 Western Blot Analysis e1->e2 e3 Quantify Protein Degradation (DC50 & Dmax) e2->e3 e3->s1 Optimize Linker

A streamlined workflow for PROTAC synthesis and evaluation.

protac_pathway cluster_cell Cellular Environment protac PROTAC poi Target Protein (POI) protac->poi e3 E3 Ligase protac->e3 ternary Ternary Complex (POI-PROTAC-E3) poi->ternary e3->ternary ub_poi Ubiquitinated POI ternary->ub_poi ub Ubiquitin ub->ternary Ubiquitination proteasome Proteasome ub_poi->proteasome degradation Protein Degradation proteasome->degradation

The PROTAC-mediated protein degradation signaling pathway.

Conclusion

The selection of an appropriate long-chain alkylating agent is a critical decision in the design of effective PROTACs. While this compound offers a good balance of reactivity and stability, a systematic evaluation of various alkyl chain lengths and, in some cases, different halogen leaving groups is essential for optimizing the degradation potency of the final PROTAC molecule. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and synthesis of novel protein degraders. By carefully considering the properties of the linker, researchers can significantly enhance the therapeutic potential of their PROTAC candidates.

The Efficacy of Heptyl 6-Bromohexanoate in Polymer Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptyl 6-bromohexanoate (B1238239), a functionalized alkyl halide, presents significant potential in the field of polymer science, primarily as a highly effective initiator for Atom Transfer Radical Polymerization (ATRP). This controlled radical polymerization technique allows for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersities, and specific end-group functionalities. The incorporation of the heptyl hexanoate (B1226103) moiety via initiation provides a direct route to polymers with tailored properties, offering advantages in applications ranging from drug delivery to advanced materials.

This guide provides an objective comparison of Heptyl 6-bromohexanoate's performance as an ATRP initiator with other common alternatives, supported by experimental data and detailed protocols.

Comparison with Alternative ATRP Initiators

The efficacy of an ATRP initiator is determined by its ability to rapidly and quantitatively initiate polymerization, leading to polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ). The structure of the initiator plays a crucial role in this process. While specific kinetic data for this compound is not extensively published, its performance can be inferred from studies on structurally similar alkyl bromoesters.

Commonly used alternatives for initiating the polymerization of monomers like acrylates, methacrylates, and styrene (B11656) include ethyl α-bromoisobutyrate (EBiB) and methyl 2-bromopropionate (MBrP). The table below summarizes typical performance data for these initiators in the ATRP of various monomers, providing a benchmark for the expected efficacy of this compound. The presence of the ester group alpha to the bromine atom in this compound is expected to provide good control over the polymerization, similar to these established initiators.[1][2][3]

InitiatorMonomerCatalyst SystemSolventTime (h)Conversion (%)M_n (theoretical)M_n (experimental)Đ (PDI)
This compound (Expected) Acrylates, Methacrylates, StyreneCuBr/LigandToluene, Anisole, etc.----< 1.3
Ethyl α-bromoisobutyrate (EBiB)n-Butyl AcrylateCuBr/Me₆TRENAnisole6.2--19,4001.26
Ethyl α-bromoisobutyrate (EBiB)Methyl AcrylateCuBr/TPEDABulk1.598-9,7001.13
Methyl 2-bromopropionate (MBrP)Methyl AcrylateCuBr/dNbpyBulk->95--< 1.2
Methyl 2-bromopropionate (MBrP)StyreneCuBr/dNbpyNone24>90--< 1.3

M_n: Number-average molecular weight; Đ (PDI): Dispersity (Polydispersity Index)

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon research findings. Below are representative experimental protocols for ATRP using common initiators, which can be adapted for this compound.

General Protocol for Atom Transfer Radical Polymerization (ATRP)

This procedure outlines the fundamental steps for conducting a controlled radical polymerization using a functionalized alkyl halide initiator.

Materials:

  • Monomer (e.g., styrene, methyl methacrylate, n-butyl acrylate), inhibitor removed

  • Initiator (e.g., this compound, ethyl α-bromoisobutyrate)

  • Catalyst (e.g., Copper(I) bromide - CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA, 4,4'-di(5-nonyl)-2,2'-bipyridine - dNbpy)

  • Anhydrous solvent (e.g., toluene, anisole)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst and Ligand Preparation: In a Schlenk flask, add CuBr (1 equivalent relative to the initiator) and a magnetic stir bar. Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with inert gas.

  • Reaction Mixture Preparation: In a separate flask, prepare a solution of the monomer, initiator, and solvent. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer. Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.

  • Initiation of Polymerization: Using a deoxygenated syringe, add the ligand to the Schlenk flask containing the catalyst and stir until the copper complex forms (indicated by a color change). Then, transfer the deoxygenated monomer/initiator/solvent mixture to the catalyst-containing flask.

  • Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (typically ranging from 60 to 110 °C). Monitor the reaction progress by taking samples at timed intervals for analysis (e.g., by NMR for conversion and GPC for molecular weight and dispersity).

  • Termination and Purification: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. The polymer can then be isolated by precipitation into a non-solvent (e.g., methanol, hexane), followed by filtration and drying under vacuum.

Visualizing the Process: Experimental Workflow and ATRP Mechanism

To further clarify the experimental process and the underlying chemical mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_catalyst Prepare Catalyst (CuBr in Schlenk Flask) deoxygenate_cat Deoxygenate Catalyst prep_catalyst->deoxygenate_cat prep_reagents Prepare Reagents (Monomer, Initiator, Solvent) deoxygenate_reag Deoxygenate Reagents prep_reagents->deoxygenate_reag add_ligand Add Ligand to Catalyst deoxygenate_cat->add_ligand add_reagents Add Reagents to Catalyst/Ligand Complex deoxygenate_reag->add_reagents add_ligand->add_reagents polymerize Polymerize at Elevated Temperature add_reagents->polymerize terminate Terminate Reaction (Cool & Expose to Air) polymerize->terminate purify Purify Polymer (Remove Catalyst) terminate->purify isolate Isolate Polymer (Precipitation) purify->isolate characterize Characterize (NMR, GPC) isolate->characterize

ATRP Experimental Workflow

The diagram above illustrates the sequential steps involved in a typical ATRP experiment, from the initial preparation and deoxygenation of reagents to the final characterization of the synthesized polymer.

atrp_mechanism cluster_activation Activation/Deactivation Equilibrium cluster_propagation Propagation dormant P_n-X + Cu(I)/L (Dormant Chain) active P_n• + X-Cu(II)/L (Active Propagating Radical) dormant->active k_act k_deact monomer Monomer (M) active->monomer k_p monomer->dormant propagated P_{n+1}• initiator R-X (Initiator) + Cu(I)/L radical R• + X-Cu(II)/L initiator->radical Initiation radical->monomer

ATRP Mechanism Overview

This diagram outlines the fundamental mechanism of Atom Transfer Radical Polymerization. The process begins with the activation of an initiator (R-X), such as this compound, by a copper(I) complex to form a radical. This radical then propagates by adding monomer units. A key feature of ATRP is the reversible deactivation of the growing polymer chain by a copper(II) species, which maintains a low concentration of active radicals and allows for controlled polymer growth.[4]

References

A Comparative Guide to Initiators for Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atom Transfer Radical Polymerization (ATRP) stands as a powerful and versatile controlled radical polymerization technique, enabling the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures. The choice of initiator is a critical parameter that profoundly influences the success of an ATRP experiment, dictating initiation efficiency, control over polymer characteristics, and the range of applicable monomers. This guide provides a comparative analysis of common ATRP initiators, supported by experimental data, to aid researchers in selecting the optimal initiator for their specific application.

The Role of the Initiator in ATRP

In ATRP, the initiator is typically an alkyl halide (R-X) that determines the number of growing polymer chains.[1] For a well-controlled polymerization, the initiation process must be fast and quantitative, meaning that all initiator molecules should start growing polymer chains at approximately the same time.[2] This ensures that all chains grow uniformly, leading to a narrow molecular weight distribution, often referred to as a low polydispersity index (PDI or Đ).[2] The rate of initiation should be at least as fast as the rate of propagation to achieve high initiation efficiency and a low PDI.[3]

Key Performance Metrics for ATRP Initiators

The effectiveness of an ATRP initiator is evaluated based on several key performance metrics:

  • Initiation Efficiency (ƒ): This is the ratio of the theoretical number-average molecular weight (Mn,theo) to the experimentally determined number-average molecular weight (Mn,exp). An efficiency close to 1 indicates that most initiator molecules have successfully started a polymer chain.

  • Polydispersity Index (PDI or Đ): This value (Mw/Mn) reflects the breadth of the molecular weight distribution of the polymer chains. A PDI value close to 1.0 signifies a high degree of control and uniformity in chain length. For ATRP, a PDI of less than 1.5 is generally considered to indicate good control.[4]

  • Activation Rate Constant (kact): This constant quantifies the rate at which the initiator is activated by the transition metal catalyst to form the initial radical. A higher kact generally leads to a faster and more efficient initiation.

Comparative Performance of Common ATRP Initiators

The selection of an appropriate initiator is dictated by its chemical structure, particularly the nature of the alkyl group (R) and the halogen (X). The stability of the generated radical and the strength of the carbon-halogen bond are crucial factors. The following tables summarize the performance of several common ATRP initiators based on data from various studies.

Initiator CategoryExample InitiatorAbbreviationTypical MonomersKey Characteristics
α-Haloesters Ethyl 2-bromoisobutyrateEBiBMethacrylates, Acrylates, Styrene (B11656)Highly efficient and widely used due to the stabilizing effect of the ester group.[3] Offers good control over polymerization.
Ethyl 2-bromopropionateEBrPMethacrylates, Acrylates, StyreneLess efficient than EBiB due to the formation of a secondary radical.[3]
Methyl 2-bromopropionateMBrPMethacrylates, Acrylates, StyreneSimilar reactivity to EBrP.[3]
Benzyl Halides 1-Phenylethyl bromide1-PEBrStyrene, MethacrylatesVery effective for styrene polymerization due to the formation of a stabilized benzylic radical.[3]
Benzyl bromideBnBrStyreneA common and effective initiator for styrene.
α-Halonitriles 2-Bromopropionitrile (B99969)BPNAcrylates, Methacrylates, StyreneHighly efficient due to the strong electron-withdrawing nature of the nitrile group, which stabilizes the radical.[3]
Sulfonyl Halides Tosyl chlorideTsClStyrene, Acrylates, MethacrylatesUniversal initiators capable of polymerizing a wide range of monomers.[3]

Quantitative Performance Data

The following table presents a summary of quantitative data for different initiators, highlighting their impact on initiation efficiency and polydispersity. It is important to note that direct comparison can be challenging as experimental conditions vary between studies.

InitiatorMonomerInitiation Efficiency (ƒ)Polydispersity (Đ)Reference
Ethyl 2-bromoisobutyrate (EBiB)Methyl Methacrylate (MMA)High (~0.9-1.0)Low (1.1-1.3)[4]
Ethyl 2-bromopropionate (EBrP)Methyl Methacrylate (MMA)ModerateModerate (1.2-1.5)[3]
2-Bromopropionitrile (BPN)Methyl Methacrylate (MMA)Very High (>0.95)Low (1.1-1.2)[3]
1-Phenylethyl bromide (1-PEBr)StyreneHigh (~0.9-1.0)Low (1.1-1.2)

Experimental Protocols

Reproducible results in ATRP are highly dependent on meticulous experimental execution. Below are generalized protocols for conducting a comparative study of ATRP initiators.

Materials
  • Monomer: e.g., Methyl Methacrylate (MMA), Styrene (St), freshly distilled or passed through a column of basic alumina (B75360) to remove inhibitor.

  • Initiators: e.g., Ethyl 2-bromoisobutyrate (EBiB), Ethyl 2-bromopropionate (EBrP), 2-Bromopropionitrile (BPN).

  • Catalyst: e.g., Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol, then dried under vacuum.

  • Ligand: e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled before use.

  • Solvent: e.g., Anisole, Toluene, freshly distilled.

  • Inhibitor Remover: Basic alumina.

  • Syringes and Schlenk Flasks: Oven-dried and cooled under an inert atmosphere.

General Procedure for a Comparative ATRP Experiment
  • Monomer and Initiator Preparation: In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of monomer to a Schlenk flask equipped with a magnetic stir bar. Add the calculated amount of the specific initiator to be tested to the flask.

  • Catalyst and Ligand Preparation: In a separate Schlenk flask, add the catalyst (e.g., CuBr) and the ligand (e.g., PMDETA). The molar ratio of initiator:catalyst:ligand is typically 1:1:1 or 1:1:2.

  • Reaction Setup: Degas the monomer/initiator mixture by three freeze-pump-thaw cycles. After the final thaw, backfill the flask with an inert gas.

  • Initiation of Polymerization: Using a gas-tight syringe, transfer the degassed monomer/initiator solution to the flask containing the catalyst/ligand mixture. Alternatively, the catalyst/ligand can be added to the monomer/initiator mixture.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-90 °C). Stir the reaction mixture for the specified time.

  • Sampling and Analysis: At timed intervals, withdraw samples from the reaction mixture using a degassed syringe. Quench the polymerization by exposing the sample to air and diluting with a suitable solvent (e.g., THF).

  • Characterization:

    • Conversion: Determine the monomer conversion using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Molecular Weight and Polydispersity: Analyze the molecular weight (Mn) and polydispersity (Đ) of the polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) calibrated with polymer standards (e.g., polystyrene or PMMA).

    • Initiation Efficiency: Calculate the initiation efficiency using the formula: ƒ = (Mn,theo / Mn,exp), where Mn,theo = ([M]0 / [I]0) × MWmonomer × conversion + MWinitiator.

Visualization of Key Processes

ATRP Catalytic Cycle

The following diagram illustrates the fundamental mechanism of the ATRP catalytic cycle, showing the activation and deactivation steps that lead to controlled polymer growth.

ATRP_Mechanism cluster_activation Activation cluster_propagation Propagation cluster_deactivation Deactivation Initiator R-X (Initiator) Radical R• (Radical) Initiator->Radical k_act Catalyst_active Cu(I)L (Activator) Catalyst_deactive X-Cu(II)L (Deactivator) Catalyst_active->Catalyst_deactive Growing_Chain P_n-M• Radical->Growing_Chain k_p Catalyst_deactive->Catalyst_active Monomer Monomer (M) Monomer->Growing_Chain Dormant_Chain P_n-M-X (Dormant Species) Growing_Chain->Dormant_Chain k_deact Dormant_Chain->Growing_Chain k_act

Figure 1. The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).

Logical Flow for Initiator Selection

The choice of an ATRP initiator is a multifactorial decision. The following diagram outlines a logical workflow for selecting an appropriate initiator based on the target polymer and desired reaction characteristics.

Initiator_Selection Define_Polymer Define Target Polymer (Monomer, Architecture) Desired_Control Desired Level of Control? (Low PDI, High Efficiency) Define_Polymer->Desired_Control High_Control Select High Efficiency Initiator (e.g., EBiB, BPN) Desired_Control->High_Control High Moderate_Control Consider Less Active Initiators (e.g., EBrP) Desired_Control->Moderate_Control Moderate Monomer_Type Monomer Type? Styrenic Benzyl Halides (e.g., 1-PEBr) are ideal Monomer_Type->Styrenic Styrene Acrylate_Methacrylate α-Haloesters or α-Halonitriles (e.g., EBiB, BPN) Monomer_Type->Acrylate_Methacrylate Acrylate/ Methacrylate Universal Sulfonyl Halides (e.g., TsCl) for broad applicability Monomer_Type->Universal Other/Mixed High_Control->Monomer_Type Moderate_Control->Monomer_Type Final_Choice Final Initiator Selection Styrenic->Final_Choice Acrylate_Methacrylate->Final_Choice Universal->Final_Choice

Figure 2. Decision workflow for selecting an ATRP initiator.

Conclusion

The judicious selection of an initiator is paramount for achieving a well-controlled Atom Transfer Radical Polymerization. High-efficiency initiators such as ethyl 2-bromoisobutyrate (EBiB) and 2-bromopropionitrile (BPN) are often preferred for synthesizing polymers with low polydispersity and predictable molecular weights. The choice is ultimately dependent on the specific monomer being polymerized and the desired characteristics of the final material. By understanding the principles of initiator performance and following rigorous experimental protocols, researchers can effectively harness the power of ATRP to create advanced polymeric materials for a wide range of applications, including drug delivery and development.

References

A Comparative Guide to the Kinetic Profile of Heptyl 6-bromohexanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated kinetic profile of Heptyl 6-bromohexanoate (B1238239) in nucleophilic substitution reactions. Due to a lack of specific experimental kinetic data for Heptyl 6-bromohexanoate in publicly available literature, this guide leverages data from analogous bromoalkanes to provide a predictive comparison of its reactivity. The principles and experimental data presented for structurally similar compounds offer a robust framework for understanding and predicting the behavior of this compound in various reaction conditions.

Executive Summary of Reaction Kinetics

This compound is a primary bromoalkane with a long alkyl chain containing an ester functional group. Its reactions are expected to be dominated by the bimolecular nucleophilic substitution (SN2) mechanism, particularly with strong nucleophiles. The rate of these reactions will be influenced by the nucleophile's strength, solvent polarity, and reaction temperature. The presence of the ester group is not expected to significantly alter the fundamental SN2 reactivity at the carbon bearing the bromine atom, but it may influence solubility and choice of reaction conditions.

The rate of an SN2 reaction is second-order, meaning it is dependent on the concentration of both the substrate (this compound) and the nucleophile.[1][2][3][4] A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center.[1][3]

Comparative Kinetic Data

To illustrate the expected reactivity of this compound, the following tables summarize representative kinetic data for the SN2 reactions of similar primary bromoalkanes with various nucleophiles. This data provides a baseline for predicting the reaction rates of this compound under similar conditions.

Table 1: Rate Constants for SN2 Reactions of Bromoalkanes with Various Nucleophiles

BromoalkaneNucleophileSolventTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)
1-BromobutaneI⁻Acetone251.0 x 10⁻²
1-BromobutaneOH⁻Ethanol/Water556.1 x 10⁻⁵
1-BromopentaneCl⁻Acetone255.0 x 10⁻⁴
Ethyl BromideI⁻Ethanol251.7 x 10⁻⁴

Note: The data presented is representative and sourced from various studies on haloalkane kinetics. The exact values can vary with specific experimental conditions.

Table 2: Relative Reactivity of Primary Alkyl Bromides in SN2 Reactions

SubstrateRelative Rate
Methyl Bromide30
Ethyl Bromide1
Propyl Bromide0.4
Butyl Bromide0.4

This table illustrates the effect of steric hindrance on the rate of SN2 reactions. As the alkyl chain length increases, the reaction rate tends to decrease slightly.[4]

Based on this comparative data, this compound, as a primary bromoalkane, is expected to undergo SN2 reactions at rates comparable to or slightly slower than 1-bromobutane, owing to the steric bulk of the longer heptyl chain.

Experimental Protocols

Accurate kinetic data is obtained through meticulously designed experiments. Below is a detailed methodology for a representative kinetic study of the reaction of this compound with a nucleophile, such as sodium iodide.

Protocol: Kinetic Study of the Reaction of this compound with Sodium Iodide

Objective: To determine the rate law and rate constant for the SN2 reaction of this compound with sodium iodide in acetone.

Materials:

  • This compound

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Standardized Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Starch indicator solution

  • Volumetric flasks, pipettes, burette

  • Constant temperature bath

  • Stopwatch

Procedure:

  • Solution Preparation: Prepare stock solutions of known concentrations of this compound and sodium iodide in anhydrous acetone.

  • Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in a constant temperature bath. Initiate the reaction by mixing the solutions in a reaction vessel. Start the stopwatch simultaneously.

  • Reaction Monitoring (Titration Method):

    • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

    • Quench the reaction by adding the aliquot to a flask containing an excess of a solution that will stop the reaction (e.g., by rapid cooling or dilution).

    • Titrate the unreacted iodide ions with a standardized solution of sodium thiosulfate using a starch indicator to determine the endpoint.

  • Data Analysis:

    • Calculate the concentration of the reactants at each time point.

    • Plot the concentration of the reactants versus time.

    • To determine the order of the reaction with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while the other is kept constant.

    • The rate law can be expressed as: Rate = k[this compound]ᵃ[NaI]ᵇ. The values of 'a' and 'b' are the orders of the reaction with respect to each reactant. For an SN2 reaction, 'a' and 'b' are expected to be 1.[1][2][3]

    • The rate constant (k) can be calculated from the slope of the appropriate integrated rate law plot (e.g., a plot of ln([NaI]/[this compound]) versus time for a second-order reaction).

Visualizations

Reaction Pathway Diagram

SN2_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Heptyl_6_bromohexanoate This compound (R-Br) TS [Nu---R---Br]⁻ Heptyl_6_bromohexanoate->TS Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Product Substituted Product (R-Nu) TS->Product Bond Formation Leaving_Group Leaving Group (Br⁻) TS->Leaving_Group Bond Breaking

Caption: SN2 Nucleophilic Substitution Pathway.

Experimental Workflow Diagram

Kinetic_Study_Workflow A Prepare Reactant Solutions (this compound & NaI in Acetone) B Equilibrate Solutions to Desired Temperature A->B C Initiate Reaction (Mix Solutions) B->C D Monitor Reaction Progress (Aliquots at Timed Intervals) C->D E Quench Reaction D->E F Titrate Unreacted Nucleophile (Na₂S₂O₃ vs. I⁻) E->F G Data Analysis (Calculate Concentrations, Plot Data, Determine Rate Law & k) F->G

Caption: General Workflow for a Kinetic Study.

References

Purity Analysis of Synthesized Heptyl 6-bromohexanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter that directly impacts the reliability of experimental outcomes and the safety and efficacy of final products. Heptyl 6-bromohexanoate (B1238239), a key building block in the synthesis of lipids for applications such as lipid nanoparticles, requires rigorous purity assessment to ensure the absence of detrimental impurities. This guide provides an objective comparison of common analytical techniques for the purity analysis of synthesized Heptyl 6-bromohexanoate, supported by illustrative experimental data and detailed methodologies.

Comparative Purity Analysis

The purity of synthesized this compound can be determined using several analytical techniques, each with its own strengths and limitations. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Below is a summary of hypothetical, yet realistic, quantitative data obtained from these methods for a synthesized batch of this compound.

Data Presentation: Purity of Synthesized this compound

Analytical MethodPurity (%)Key Impurities DetectedLimit of Detection (LOD)Limit of Quantitation (LOQ)
GC-MS 98.5Heptanol, 6-bromohexanoic acid, Dimer impurity~0.01%~0.05%
HPLC-UV 98.2Starting materials, Diester byproduct~0.02%~0.07%
qNMR 98.8Residual solvents (e.g., Toluene), Heptanol~0.05% (relative to main peak)~0.1% (relative to main peak)

Comparison with Alternative Alkylating Agents

This compound is one of many long-chain alkylating agents used in organic synthesis. The choice of an alternative often depends on the specific requirements of the reaction, such as reactivity, solubility, and the nature of the leaving group. The purity of these alternatives is equally critical.

Data Presentation: Purity of Alternative Long-Chain Alkylating Agents

Alternative CompoundTypical Purity (%)Common Analytical Method(s)
Ethyl 6-bromohexanoate >99%[1]GC, NMR
Nonyl 6-bromohexanoate >97%GC-MS, HPLC
Benzyl 6-bromohexanoate >98%HPLC, NMR
Methyl 6-bromohexanoate >99%GC, HPLC

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are the protocols for the key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile components and determine the purity of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC inlet.

  • GC Conditions:

    • Inlet temperature: 250°C

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • Oven temperature program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ion source temperature: 230°C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-500 m/z.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Procedure:

  • Mobile Phase: Prepare a mobile phase of acetonitrile (B52724) and water (e.g., 85:15 v/v). Degas the mobile phase before use.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30°C.

    • Injection volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis: Purity is determined by the area percent of the main peak in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Mandatory Visualization

The following diagrams illustrate the logical workflows and relationships in the purity analysis of synthesized chemical compounds.

PurityAnalysisWorkflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Chemical Synthesis Workup Extraction & Washing Synthesis->Workup Purification Column Chromatography Workup->Purification InitialScreen Initial Screen (TLC/GC-FID) Purification->InitialScreen GCMS GC-MS Analysis InitialScreen->GCMS HPLC HPLC Analysis InitialScreen->HPLC qNMR qNMR Analysis InitialScreen->qNMR PurityCheck Purity > 98%? GCMS->PurityCheck HPLC->PurityCheck qNMR->PurityCheck Proceed Proceed to Next Step PurityCheck->Proceed Yes Repurify Further Purification PurityCheck->Repurify No Repurify->Purification

General workflow for synthesis and purity analysis.

AnalyticalMethodComparison cluster_methods Analytical Methods cluster_principles Principle cluster_advantages Key Advantages GCMS GC-MS GCMS_P Separation by Volatility, Identification by Mass GCMS->GCMS_P HPLC HPLC HPLC_P Separation by Polarity, Quantification by UV Abs. HPLC->HPLC_P qNMR qNMR qNMR_P Nuclear Magnetic Resonance, Absolute Quantification qNMR->qNMR_P GCMS_A High Sensitivity, Excellent for Volatiles GCMS_P->GCMS_A HPLC_A Versatile for Non-volatiles, Robust Quantification HPLC_P->HPLC_A qNMR_A No Reference Standard Needed, Structural Information qNMR_P->qNMR_A

Comparison of analytical methods for purity analysis.

References

Spectroscopic comparison of different alkyl 6-bromohexanoates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra of methyl, ethyl, propyl, butyl, isopropyl, and tert-butyl 6-bromohexanoates provides valuable insights for researchers in drug development and organic synthesis. This guide presents a comparative overview of their spectroscopic data, aiding in the identification and characterization of these important chemical entities.

This comparison guide delves into the spectroscopic nuances of a series of alkyl 6-bromohexanoates, compounds that serve as versatile building blocks in the synthesis of various organic molecules. By examining their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, we can discern the subtle electronic and structural differences imparted by the varying alkyl ester groups. The data presented here, summarized in comprehensive tables and supported by detailed experimental protocols, offers a foundational reference for scientists working with these reagents.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for the different alkyl 6-bromohexanoates.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm for Alkyl 6-Bromohexanoates in CDCl₃

Alkyl Group-O-CH --CH₂- (ester side)-CH₂-C=O-CH₂-CH₂-C=O-CH₂-CH₂-Br-CH₂-BrOther Protons
Methyl[1]3.67 (s, 3H)-2.30 (t, 2H)1.65 (m, 2H)1.88 (m, 2H)3.41 (t, 2H)1.47 (m, 2H)
Ethyl4.12 (q, 2H)1.25 (t, 3H)2.31 (t, 2H)1.65 (m, 2H)1.87 (m, 2H)3.41 (t, 2H)1.48 (m, 2H)
Propyl4.01 (t, 2H)1.66 (sext, 2H)2.30 (t, 2H)1.64 (m, 2H)1.87 (m, 2H)3.40 (t, 2H)1.48 (m, 2H), 0.94 (t, 3H)
Butyl4.06 (t, 2H)1.62 (quin, 2H)2.30 (t, 2H)1.64 (m, 2H)1.87 (m, 2H)3.40 (t, 2H)1.48 (m, 2H), 1.39 (sext, 2H), 0.93 (t, 3H)
Isopropyl5.00 (sept, 1H)1.22 (d, 6H)2.29 (t, 2H)1.64 (m, 2H)1.87 (m, 2H)3.40 (t, 2H)1.48 (m, 2H)
tert-Butyl-1.45 (s, 9H)2.26 (t, 2H)1.63 (m, 2H)1.86 (m, 2H)3.40 (t, 2H)1.47 (m, 2H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm for Alkyl 6-Bromohexanoates in CDCl₃

Alkyl GroupC =O-O-C --C H₂-C=O-C H₂-CH₂-C=O-C H₂-CH₂-Br-C H₂-BrOther Carbons
Methyl173.851.533.824.232.333.427.7
Ethyl173.360.234.024.032.433.527.6, 14.3
Propyl173.466.034.224.332.433.527.7, 22.0, 10.4
Butyl173.464.334.224.332.433.527.7, 30.7, 19.2, 13.7
Isopropyl[2]172.867.634.424.332.433.527.7, 21.9
tert-Butyl172.680.434.724.432.433.527.8, 28.2 (3C)
Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Alkyl 6-Bromohexanoates

Alkyl GroupC=O StretchC-O Stretch (Ester)C-Br StretchC-H Stretch (sp³)
Methyl[3]~1740~1200, ~1170~645~2950, ~2850
Ethyl[4]~1738~1180~648~2980, ~2940, ~2870
Propyl~1738~1180~648~2960, ~2875
Butyl~1738~1180~648~2960, ~2870
Isopropyl[2]~1734~1180, ~1110~648~2980, ~2940, ~2870
tert-Butyl~1732~1160~648~2980, ~2870

Note: The exact positions of the peaks can vary slightly depending on the specific instrument and sampling method.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the alkyl 6-bromohexanoate (B1238239) sample was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • ¹H NMR: Spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.

  • ¹³C NMR: Spectra were recorded with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated for each spectrum. Proton decoupling was applied during the acquisition.

Data Processing: The free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation: A small drop of the neat liquid alkyl 6-bromohexanoate was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.[5] Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to obtain each spectrum. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then presented in terms of transmittance or absorbance. The background spectrum was automatically subtracted from the sample spectrum.

Visualizing the Molecular Structure

The general structure of an alkyl 6-bromohexanoate is depicted below, illustrating the key components of the molecule that give rise to the observed spectroscopic signals.

References

Safety Operating Guide

Proper Disposal of Heptyl 6-bromohexanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Heptyl 6-bromohexanoate (B1238239) based on available safety data for structurally similar compounds. It is essential to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations for hazardous waste disposal.

Heptyl 6-bromohexanoate is a chemical compound used in research and development. Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to protect the environment. This guide outlines the essential procedures for the safe disposal of this substance.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE). Based on data for similar bromoalkane esters, the following precautions should be taken:

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.[1]

    • Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Spill Response: In the event of a spill, absorb the material with an inert substance such as sand, silica (B1680970) gel, or a universal binder.[1][3] The collected material should then be placed in a suitable, sealed container for disposal.[1][3] Avoid allowing the chemical to enter drains or waterways.[1][3][4][5]

II. Logistical and Disposal Plan

The disposal of this compound must be managed through an approved waste disposal plant.[1][2] Chemical waste generators are responsible for correctly classifying the waste according to local, regional, and national regulations.[1][3]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other information required by your institution, such as the accumulation start date and associated hazards (e.g., flammable, irritant).

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

    • The storage area should be a designated hazardous waste accumulation area.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste material.

III. Quantitative Data Summary

Hazard ClassificationCategoryGHS Hazard StatementSource
Flammable LiquidCategory 3H226: Flammable liquid and vapor[6]
Skin IrritationCategory 2H315: Causes skin irritation[6]
Eye IrritationCategory 2H319: Causes serious eye irritation[6]
Specific target organ toxicitySingle ExposureH335: May cause respiratory irritation[6]

IV. Experimental Workflow for Disposal

The following diagram illustrates the standard workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Disposal A Generate this compound Waste B Collect in a Labeled, Sealed Container A->B C Store in Designated Hazardous Waste Area B->C D Contact Environmental Health & Safety (EHS) C->D E Arrange for Professional Waste Pickup D->E F Transport to Approved Waste Disposal Facility E->F

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Heptyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Heptyl 6-bromohexanoate (B1238239) was publicly available at the time of this writing. The following guidance is based on the safety data for analogous compounds, primarily Ethyl 6-bromohexanoate and tert-Butyl 6-bromohexanoate. While the general safety precautions are expected to be similar, it is imperative to handle this chemical with caution and to consult a certified safety professional for a comprehensive risk assessment.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Heptyl 6-bromohexanoate. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to share hazards with similar alkyl 6-bromohexanoates, which are classified as flammable liquids and may cause skin, eye, and respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation.[1][2] Gloves should be inspected before use and changed frequently.
Body Protection Laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of vapors, which may cause respiratory irritation.[2]

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and maintain the chemical's stability.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible.[3]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the required PPE as outlined in Table 1.

  • Handling:

    • Conduct all work involving this compound within a certified chemical fume hood to avoid inhalation of vapors.[1]

    • Avoid contact with skin, eyes, and clothing.[1][3]

    • Keep the container tightly closed when not in use.[3]

    • Keep away from heat, sparks, and open flames as the compound is expected to be flammable.[1][2]

    • Use non-sparking tools and take precautionary measures against static discharge.[3]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

    • Store away from incompatible materials such as strong oxidizing agents.[3]

Table 2: Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product and contaminated consumables (e.g., gloves, pipette tips), in a designated, properly labeled hazardous waste container.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store the sealed waste container in a designated, secondary containment area away from incompatible materials.

  • Disposal:

    • Dispose of the hazardous waste through a licensed environmental disposal service.[1] Do not dispose of it down the drain or in regular trash.[4]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_safety Locate safety shower & eyewash prep_hood->prep_safety handle_hood Work in fume hood prep_safety->handle_hood Proceed to handling handle_avoid Avoid contact handle_hood->handle_avoid handle_container Keep container closed handle_avoid->handle_container handle_ignition Keep away from ignition sources handle_container->handle_ignition storage_cool Cool, dry, well-ventilated area handle_ignition->storage_cool After use disp_collect Collect in labeled container handle_ignition->disp_collect Generate waste storage_sealed Tightly sealed container storage_cool->storage_sealed storage_incompatible Away from incompatibles storage_sealed->storage_incompatible disp_store Store waste safely disp_collect->disp_store disp_professional Dispose via licensed service disp_store->disp_professional

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.